molecular formula C19H11NO7 B12417443 Neuraminidase-IN-5

Neuraminidase-IN-5

Cat. No.: B12417443
M. Wt: 365.3 g/mol
InChI Key: GWNWFWWGBSKDLJ-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuraminidase-IN-5 is a research compound designed to potently inhibit influenza virus neuraminidase (NA), a key surface glycoprotein essential for viral replication and spread. Neuraminidase facilitates the release of newly formed viral particles from infected cells by cleaving terminal sialic acid residues from host cell receptors and the viral envelope itself. By inhibiting this enzymatic activity, this compound prevents the elution and spread of progeny virions, making neuraminidase a critical target for anti-influenza drug development. The ongoing challenge of antigenic drift and emerging resistance to current neuraminidase inhibitors like oseltamivir underscores the need for novel therapeutic scaffolds. Research into new inhibitors, including those with alternate binding mechanisms that target areas like the 430-loop cavity of neuraminidase, is a vital area of investigation. This compound is offered to the scientific community to facilitate such studies, including research into viral pathogenesis, resistance mechanisms, and the development of next-generation antiviral agents. Intended Use : This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H11NO7

Molecular Weight

365.3 g/mol

IUPAC Name

(8Z)-8-[(4-hydroxy-3-nitrophenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,9-dione

InChI

InChI=1S/C19H11NO7/c1-9-6-16(22)27-19-11(9)3-5-14-17(19)18(23)15(26-14)8-10-2-4-13(21)12(7-10)20(24)25/h2-8,21H,1H3/b15-8-

InChI Key

GWNWFWWGBSKDLJ-NVNXTCNLSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC(=C(C=C4)O)[N+](=O)[O-])/O3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])O3

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Mechanism of Neuraminidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Neuraminidase-IN-5" is not available in the public domain as of November 2025. This guide will therefore focus on the well-characterized mechanisms of neuraminidase inhibitors as a class, with specific data and protocols provided for a representative potent inhibitor, Neuraminidase-IN-9 , to illustrate the principles of action and evaluation for this therapeutic category. This information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action of Neuraminidase Inhibitors

Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new particles binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface. The viral neuraminidase (NA) enzyme is crucial for the release of these progeny virions. NA is a glycoside hydrolase that cleaves the glycosidic linkages of terminal sialic acid residues from the host cell's glycoproteins and the newly formed virions themselves.[1][2][3][4] This enzymatic action allows the newly assembled viruses to be released, preventing their aggregation and facilitating the spread of infection to neighboring cells.[3]

Neuraminidase inhibitors are competitive inhibitors that mimic the natural substrate of the NA enzyme, sialic acid. By binding with high affinity to the active site of the neuraminidase enzyme, these inhibitors block its catalytic activity. Consequently, the cleavage of sialic acid is prevented, trapping the progeny virions on the surface of the infected cell and halting their spread.

Quantitative Data Summary for Neuraminidase-IN-9

The inhibitory potency of Neuraminidase-IN-9, a novel 1,2,3-triazole oseltamivir derivative, has been quantified against various influenza A virus subtypes. This compound is designed to target not only the active site but also the 430-cavity of the influenza virus neuraminidase, contributing to its potent inhibitory activity. The half-maximal inhibitory concentration (IC50) values are summarized below.

Influenza A SubtypeIC50 (µM)
H5N10.12
H5N20.049
H5N60.16

Data extracted from Ju H, et al.

Signaling Pathways in Influenza Virus Infection

While neuraminidase inhibitors act directly on the viral enzyme, it is important to understand the cellular signaling pathways that are modulated during an influenza virus infection, as the virus often exploits these for its replication. Key pathways include:

  • NF-κB Pathway: This pathway is often activated during viral infection, leading to the production of pro-inflammatory cytokines.

  • PI3K/Akt Pathway: This pathway is involved in cell survival and can be manipulated by the virus to prevent apoptosis of the host cell, thereby maximizing viral replication.

  • MAPK Pathway: This pathway is also implicated in the cellular response to viral infection and can influence viral replication.

The primary mechanism of neuraminidase inhibitors, however, does not directly involve the modulation of these host cell signaling pathways. Their action is extracellular, preventing the release and spread of newly formed virions.

G Influenza Virus Lifecycle and Inhibition cluster_cell Host Cell Viral Entry Viral Entry Replication Replication Viral Entry->Replication Endocytosis Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Neuraminidase Neuraminidase Budding->Neuraminidase acts on Released Virus Released Virus Budding->Released Virus Release Influenza Virus Influenza Virus Influenza Virus->Viral Entry Attachment via HA Neuraminidase Inhibitor Neuraminidase Inhibitor Neuraminidase Inhibitor->Neuraminidase Inhibits Sialic Acid Receptor Sialic Acid Receptor Neuraminidase->Sialic Acid Receptor cleaves Released Virus->Influenza Virus Infects new cells

Caption: Influenza virus lifecycle and the point of intervention for neuraminidase inhibitors.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro inhibitory activity of a compound against the neuraminidase enzyme.

Materials:

  • Neuraminidase-IN-9 or other test compounds

  • Recombinant influenza virus neuraminidase (e.g., from H5N1, H5N2, or H5N6)

  • MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, add 50 µL of the diluted test compound to each well. Add 50 µL of the diluted enzyme solution to each well. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add 50 µL of the MUNANA working solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Fluorescence Reading: Read the fluorescence on a fluorometer at the specified wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

G Neuraminidase Inhibition Assay Workflow Prepare Compound Dilutions Prepare Compound Dilutions Add to 96-well Plate Add to 96-well Plate Prepare Compound Dilutions->Add to 96-well Plate Prepare Enzyme Solution Prepare Enzyme Solution Prepare Enzyme Solution->Add to 96-well Plate Incubate (30 min) Incubate (30 min) Add to 96-well Plate->Incubate (30 min) Add MUNANA Substrate Add MUNANA Substrate Incubate (30 min)->Add MUNANA Substrate Incubate (60 min) Incubate (60 min) Add MUNANA Substrate->Incubate (60 min) Add Stop Solution Add Stop Solution Incubate (60 min)->Add Stop Solution Read Fluorescence Read Fluorescence Add Stop Solution->Read Fluorescence Calculate IC50 Calculate IC50 Read Fluorescence->Calculate IC50

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Cell-Based Antiviral Assay (CPE Reduction)

This assay evaluates the ability of a compound to inhibit influenza virus replication in a cell culture model by observing the reduction in cytopathic effect (CPE).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., H5N1, H5N2, or H5N6)

  • Neuraminidase-IN-9 or other test compounds

  • Cell culture medium (e.g., DMEM)

  • TPCK-treated trypsin

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom, white-walled plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

  • Compound Dilutions: Prepare serial dilutions of the test compound in serum-free cell culture medium.

  • Infection and Treatment:

    • Wash the confluent cell monolayer with PBS.

    • Add 100 µL of the diluted test compound to the appropriate wells. Include a no-drug control.

    • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of TPCK-treated trypsin. Include a no-virus control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.

  • Quantification of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Read the luminescence on a luminometer.

  • Data Analysis: Calculate the percent protection from CPE for each concentration of the test compound and determine the 50% effective concentration (EC50).

Conclusion

Neuraminidase inhibitors represent a cornerstone of anti-influenza therapy. By targeting a critical step in the viral lifecycle—the release of progeny virions—these drugs effectively curtail the spread of infection. The development of novel inhibitors like Neuraminidase-IN-9, which may target additional pockets on the enzyme surface, holds promise for enhanced potency and for combating the emergence of drug-resistant strains. The standardized experimental protocols outlined in this guide are essential for the continued discovery and evaluation of new and effective neuraminidase inhibitors.

References

Neuraminidase-IN-5 synthesis and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Neuraminidase-IN-16, a potent N-substituted oseltamivir derivative, is provided in this technical guide as no public data could be found for a compound designated "Neuraminidase-IN-5". This document details the synthesis, chemical properties, and biological activity of Neuraminidase-IN-16, offering valuable insights for researchers and professionals in drug development.

Quantitative Data Summary

The biological efficacy of Neuraminidase-IN-16 has been determined through various enzymatic and cell-based assays. The tables below summarize the key inhibitory and effective concentrations against several influenza virus strains.[1]

Table 1: Neuraminidase Inhibition (IC₅₀) [1]

Neuraminidase SubtypeIC₅₀ (µM)
H5N10.031
H5N80.15
H1N10.25
H3N20.60
H5N1-H274Y (Resistant)0.63
H1N1-H274Y (Resistant)10.08

Table 2: Anti-Influenza Virus Activity (EC₅₀) [1]

Cell LineVirus StrainEC₅₀ (µM)
Chicken Embryo Fibroblast (CEF)H5N12.10 ± 0.44
H5N82.28 ± 0.67
Madin-Darby Canine Kidney (MDCK)H1N10.20 ± 0.01
H3N211.3 ± 2.5

Experimental Protocols

Synthesis of Neuraminidase-IN-16

The synthesis of Neuraminidase-IN-16 begins with commercially available oseltamivir phosphate and involves a key reductive amination step.

1. Synthesis of the Intermediate Aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde):

  • A Suzuki coupling reaction is performed with 4-bromo-3-fluorobenzaldehyde and cyclopent-1-en-1-ylboronic acid.[1]

  • This reaction is carried out in the presence of a palladium catalyst and a suitable base.[1]

  • The resulting aldehyde intermediate is purified using column chromatography.

2. Reductive Amination:

  • The free base of oseltamivir is reacted with the synthesized aldehyde intermediate.

  • Sodium triacetoxyborohydride serves as the reducing agent in a dichloromethane solvent.

3. Work-up and Purification:

  • The reaction is quenched, and the crude product is extracted.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The final product, Neuraminidase-IN-16, is purified by column chromatography, yielding a white solid.

Neuraminidase Inhibition Assay

This protocol outlines the procedure for determining the 50% inhibitory concentration (IC₅₀) of Neuraminidase-IN-16.

Reagent Preparation:

  • Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.

  • Substrate Solution: 100 µM MUNANA in assay buffer.

  • Stop Solution: 0.14 M NaOH in 83% ethanol.

Procedure:

  • Serial dilutions of Neuraminidase-IN-16 are prepared.

  • The diluted inhibitor is mixed with the neuraminidase enzyme and incubated.

  • The substrate solution is added to initiate the enzymatic reaction.

  • The reaction is incubated at 37°C.

  • The stop solution is added to terminate the reaction.

  • The fluorescence is measured to determine the extent of substrate cleavage.

  • The IC₅₀ value is calculated from the dose-response curve.

Anti-Influenza Virus Assay (Cytopathic Effect Assay)

This assay determines the effective concentration (EC₅₀) of Neuraminidase-IN-16 in a cell-based system.

Procedure:

  • Host cells (e.g., MDCK or CEF) are seeded in 96-well plates and grown to confluence.

  • The cells are infected with a specific influenza virus strain at a predetermined multiplicity of infection (MOI).

  • Immediately following infection, serial dilutions of Neuraminidase-IN-16 are added to the wells.

  • The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • The extent of the virus-induced cytopathic effect (CPE) is assessed after the incubation period.

  • The EC₅₀ value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

Visualizations

logical_synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Oseltamivir Phosphate Oseltamivir Phosphate Oseltamivir Free Base Oseltamivir Free Base Oseltamivir Phosphate->Oseltamivir Free Base Base Treatment 4-bromo-3-fluorobenzaldehyde 4-bromo-3-fluorobenzaldehyde Intermediate Aldehyde Intermediate Aldehyde 4-bromo-3-fluorobenzaldehyde->Intermediate Aldehyde Suzuki Coupling cyclopent-1-en-1-ylboronic acid cyclopent-1-en-1-ylboronic acid cyclopent-1-en-1-ylboronic acid->Intermediate Aldehyde Neuraminidase-IN-16 Neuraminidase-IN-16 Intermediate Aldehyde->Neuraminidase-IN-16 Oseltamivir Free Base->Neuraminidase-IN-16 Reductive Amination

Caption: Logical Synthesis Workflow for Neuraminidase-IN-16.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of Neuraminidase-IN-16 D Mix inhibitor and enzyme, incubate A->D B Prepare Neuraminidase enzyme solution B->D C Prepare MUNANA substrate solution E Add substrate to initiate reaction C->E D->E F Incubate at 37°C E->F G Add stop solution F->G H Measure fluorescence G->H I Calculate IC50 H->I

Caption: Experimental Workflow for Neuraminidase Inhibition Assay.

signaling_pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication Budding Progeny Virus Budding Replication->Budding Neuraminidase Neuraminidase Budding->Neuraminidase requires Release Virus Release Release->Virus New Virions Infect Other Cells Neuraminidase->Release facilitates Neuraminidase_IN Neuraminidase-IN-16 Neuraminidase_IN->Neuraminidase Inhibits

Caption: Influenza Virus Release and Inhibition by Neuraminidase Inhibitors.

References

Core Technical Guide: Discovery and Development of Neuraminidase-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound specifically named "Neuraminidase-IN-5" did not yield publicly available information. This guide focuses on Neuraminidase-IN-9 , a novel and potent neuraminidase inhibitor, to provide an in-depth technical overview in the requested format. Neuraminidase-IN-9, also identified as compound 6l, is a 1,2,3-triazole oseltamivir derivative.[1]

Introduction

Influenza remains a significant global health threat, necessitating the continued development of effective antiviral therapeutics. The influenza virus neuraminidase (NA), a surface glycoprotein, is a crucial enzyme in the viral replication cycle.[2][3] It facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoproteins, thereby preventing viral aggregation and promoting the spread of infection.[4][5] This essential function makes neuraminidase a prime target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs designed to block the enzymatic activity of NA, thus halting the progression of the infection.

Neuraminidase-IN-9 is a novel, potent, and selective small molecule inhibitor of influenza neuraminidase. Its design as a 1,2,3-triazole oseltamivir derivative allows it to target the 430-cavity of the influenza virus neuraminidase in addition to the classical active site, contributing to its potent inhibitory activity. This guide provides a comprehensive overview of the discovery, mechanism of action, quantitative data, and experimental protocols related to Neuraminidase-IN-9.

Mechanism of Action

Neuraminidase-IN-9 functions as a competitive inhibitor of the neuraminidase enzyme. During the late stage of the viral life cycle, newly formed virions bud from the host cell membrane. The viral hemagglutinin (HA) on the surface of these virions binds to sialic acid receptors on the host cell, keeping the new virus particles tethered to the cell surface. Neuraminidase is responsible for cleaving these sialic acid residues, which allows for the release of the new virions and the subsequent infection of neighboring cells.

By mimicking the natural substrate, sialic acid, Neuraminidase-IN-9 binds with high affinity to the active site of the neuraminidase enzyme. This binding event blocks the cleavage of sialic acid, effectively trapping the progeny virions on the surface of the infected cell and preventing their spread.

cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Neuraminidase-IN-9 Progeny Virion Progeny Virion Sialic Acid Receptor Sialic Acid Receptor Progeny Virion->Sialic Acid Receptor Binds via Hemagglutinin Host Cell Host Cell Sialic Acid Receptor->Host Cell Attached to Released Virion Released Virion Sialic Acid Receptor->Released Virion Release Neuraminidase Neuraminidase Neuraminidase->Sialic Acid Receptor Cleaves Progeny Virion_i Progeny Virion Sialic Acid Receptor_i Sialic Acid Receptor Progeny Virion_i->Sialic Acid Receptor_i Binds via Hemagglutinin Host Cell_i Host Cell Sialic Acid Receptor_i->Host Cell_i Attached to Trapped Virion Trapped Virion Sialic Acid Receptor_i->Trapped Virion Remains Attached Neuraminidase_i Neuraminidase Neuraminidase_i->Sialic Acid Receptor_i Cleavage Blocked Neuraminidase-IN-9 Neuraminidase-IN-9 Neuraminidase-IN-9->Neuraminidase_i Binds to & Inhibits

Mechanism of action of Neuraminidase-IN-9.

Quantitative Data Summary

The inhibitory potency of Neuraminidase-IN-9 has been evaluated against various influenza A virus subtypes using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Influenza A SubtypeIC50 (µM)
H5N10.12
H5N20.049
H5N60.16
Data extracted from the primary publication by Ju H, et al.

Experimental Protocols

The discovery and development of neuraminidase inhibitors like Neuraminidase-IN-9 involve a series of key experiments to determine their efficacy and mechanism of action.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Materials:

  • Neuraminidase-IN-9

  • Recombinant influenza virus neuraminidase (e.g., from H5N1, H5N2, or H5N6)

  • MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid), 2.5 mM stock in dH2O

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • Compound Preparation: Prepare a stock solution of Neuraminidase-IN-9 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, add the diluted enzyme to each well (except for blank controls). Add the various concentrations of Neuraminidase-IN-9 or control inhibitors. Include enzyme-only (no inhibitor) and blank (no enzyme, no inhibitor) controls.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add the MUNANA solution to all wells to initiate the reaction. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution to each well.

  • Data Acquisition: Read the fluorescence on a fluorometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the enzyme-only control. Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow Neuraminidase Inhibition Assay Workflow start Start prep_compound Prepare Serial Dilutions of Neuraminidase-IN-9 start->prep_compound prep_enzyme Prepare Neuraminidase Solution start->prep_enzyme setup_plate Add Enzyme and Inhibitor to 96-well Plate prep_compound->setup_plate prep_enzyme->setup_plate incubate_inhibitor Incubate at 37°C for 30 min setup_plate->incubate_inhibitor add_substrate Add MUNANA Substrate incubate_inhibitor->add_substrate incubate_reaction Incubate at 37°C for 30-60 min add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze_data Calculate % Inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Workflow for the Neuraminidase Inhibition Assay.

This assay evaluates the ability of Neuraminidase-IN-9 to inhibit the cytopathic effect (CPE) of the influenza virus in a cell culture model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Influenza virus stock (e.g., H5N1, H5N2, or H5N6)

  • Neuraminidase-IN-9

  • TPCK-treated trypsin

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom, white-walled plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of Neuraminidase-IN-9 in serum-free cell culture medium.

  • Infection and Treatment:

    • When cells are confluent, wash the monolayer with PBS.

    • Add the diluted Neuraminidase-IN-9 to the appropriate wells. Include a no-drug control.

    • Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01, in the presence of TPCK-treated trypsin. Include a no-virus control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.

  • Quantification of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percent protection from CPE for each inhibitor concentration. Determine the 50% effective concentration (EC50) of Neuraminidase-IN-9, which is the concentration that inhibits the viral cytopathic effect by 50%.

Signaling Pathways in Influenza Virus Infection

Influenza virus infection is known to modulate several host cell signaling pathways to facilitate its replication, including the NF-κB, PI3K/Akt, and MAPK pathways. While neuraminidase inhibitors primarily act at the late stage of the viral life cycle (viral egress), the overall context of viral-host interactions is crucial for understanding the complete picture of infection and potential therapeutic interventions.

cluster_signaling Influenza Virus-Host Cell Interactions Influenza Virus Influenza Virus Host Cell Receptor Host Cell Receptor Influenza Virus->Host Cell Receptor Attachment Endocytosis Endocytosis Host Cell Receptor->Endocytosis Viral Uncoating Viral Uncoating Endocytosis->Viral Uncoating Viral Replication Viral Replication Viral Uncoating->Viral Replication NF-kB Pathway NF-kB Pathway Viral Uncoating->NF-kB Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway Viral Uncoating->PI3K/Akt Pathway Activates MAPK Pathway MAPK Pathway Viral Uncoating->MAPK Pathway Activates Progeny Virions Progeny Virions Viral Replication->Progeny Virions Assembly NF-kB Pathway->Viral Replication Supports PI3K/Akt Pathway->Viral Replication Supports MAPK Pathway->Viral Replication Supports Viral Egress Viral Egress Progeny Virions->Viral Egress Budding Neuraminidase Action Neuraminidase Action Viral Egress->Neuraminidase Action Requires Released Virus Released Virus Neuraminidase Action->Released Virus Facilitates

Signaling pathways involved in influenza infection.

Conclusion

The development of potent and specific neuraminidase inhibitors like Neuraminidase-IN-9 is a testament to the power of structure-based drug design. By targeting a critical step in the influenza virus life cycle, these inhibitors represent a cornerstone of anti-influenza therapy. The detailed experimental protocols and quantitative data provided in this guide offer a framework for the evaluation of novel neuraminidase inhibitors and contribute to the ongoing efforts to combat influenza worldwide.

References

The Role of Neuraminidase-IN-5 in Influenza Virus Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the ongoing development of novel antiviral therapeutics. The viral neuraminidase (NA) enzyme is a crucial surface glycoprotein that plays a pivotal role in the influenza virus life cycle, making it a prime target for antiviral drug design.[1][2][3] This technical guide focuses on the role and mechanism of action of a specific neuraminidase inhibitor, referred to herein as Neuraminidase-IN-5 (structurally related to the benzoic acid derivative NC-5), in the context of influenza virus replication. We will delve into its inhibitory activity, the experimental protocols used for its evaluation, and its place within the broader landscape of neuraminidase inhibitors.

The Critical Role of Neuraminidase in Influenza Virus Replication

The influenza virus replication cycle involves several stages, with neuraminidase activity being essential for the final steps.[4][5] After the virus enters a host cell and replicates, new progeny virions assemble and bud from the host cell membrane. These newly formed virions remain tethered to the cell surface via the interaction of their hemagglutinin (HA) protein with sialic acid receptors on the host cell.

Viral neuraminidase functions to cleave these terminal sialic acid residues from the host cell and the surface of the newly formed virions. This enzymatic activity is critical for:

  • Release of Progeny Virions: By severing the connection to the host cell, neuraminidase allows the newly synthesized viruses to be released and to infect neighboring cells, thus propagating the infection.

  • Prevention of Viral Aggregation: Neuraminidase also prevents the newly released virions from clumping together by removing sialic acids from the viral glycoproteins themselves.

  • Facilitating Viral Movement: In the respiratory tract, neuraminidase can help the virus move through the mucus layer to reach the underlying epithelial cells.

Given its indispensable role in viral propagation, inhibiting the function of neuraminidase is an effective strategy for controlling influenza virus infections.

This compound: Mechanism of Action

This compound, exemplified by the compound NC-5, acts as an inhibitor of the influenza virus neuraminidase. While the precise binding mode of NC-5 is still under investigation, it is understood to suppress the enzymatic activity of neuraminidase. By blocking the active site of the enzyme, this compound prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the surface of the infected cell and preventing their release. This effectively halts the spread of the virus to other cells.

The inhibitory effect of NC-5 has been demonstrated against both wild-type and oseltamivir-resistant strains of influenza A virus, suggesting it may have a distinct interaction with the enzyme's active site.

Quantitative Data for this compound (NC-5)

The antiviral activity of this compound (NC-5) has been quantified using both cell-based assays and enzymatic assays. The following tables summarize the available data.

Influenza A Virus Strain EC50 (µM) Assay Type
A/FM/1/47 (H1N1)33.6Cell-based (CPE inhibition)
A/FM/1/47-H275Y (H1N1, oseltamivir-resistant)32.8Cell-based (CPE inhibition)
A/Beijing/32/92 (H3N2)>160Cell-based (CPE inhibition)

EC50 (50% effective concentration) is the concentration of the inhibitor that reduces the viral cytopathic effect (CPE) by 50%. Data extracted from a study on the benzoic acid derivative NC-5.

Influenza A Virus Strain/NA Subtype IC50 (µM) Assay Type
H1N1>480Enzymatic (NA activity inhibition)
H3N2>480Enzymatic (NA activity inhibition)
H5N1>480Enzymatic (NA activity inhibition)
H7N9>480Enzymatic (NA activity inhibition)
H1N1-H275Y (oseltamivir-resistant)>480Enzymatic (NA activity inhibition)
H7N9-R294K (oseltamivir-resistant)>480Enzymatic (NA activity inhibition)

IC50 (50% inhibitory concentration) is the concentration of the inhibitor that reduces the neuraminidase enzyme activity by 50%. The inhibition rate for all tested NAs was above 25% at 480 µM. Data extracted from a study on the benzoic acid derivative NC-5.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of neuraminidase inhibitors. The following are representative protocols for key experiments.

Neuraminidase Inhibition Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Materials:

  • This compound (or other inhibitor)

  • Recombinant influenza virus neuraminidase or purified virus

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Enzyme Preparation: Dilute the neuraminidase enzyme or virus to a concentration that gives a linear reaction rate over the assay period.

  • Assay Setup: In a 96-well plate, add the diluted inhibitor and the enzyme/virus solution. Include controls for 100% enzyme activity (no inhibitor) and background fluorescence (no enzyme).

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding the Stop Solution.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Assay (CPE Inhibition)

This assay assesses the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • This compound (or other inhibitor)

  • Influenza virus stock

  • Susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Cell culture medium (e.g., DMEM)

  • TPCK-treated trypsin

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the influenza virus to a predetermined multiplicity of infection (MOI).

  • Infection and Treatment: Wash the cell monolayer with PBS. Add the diluted inhibitor to the appropriate wells. Infect the cells with the influenza virus in the presence of TPCK-treated trypsin. Include virus-only and no-virus controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.

  • Quantification of Cell Viability: Add a cell viability reagent to each well and measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent CPE inhibition for each inhibitor concentration and determine the EC50 value using non-linear regression analysis.

Visualizing Mechanisms and Workflows

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory action of this compound.

G cluster_cell Host Cell Replication Viral Replication and Assembly Budding Progeny Virion Budding Replication->Budding TetheredVirion Tethered Virion Budding->TetheredVirion HA Hemagglutinin (HA) TetheredVirion->HA binds to NA Neuraminidase (NA) TetheredVirion->NA SialicAcid Sialic Acid Receptor HA->SialicAcid NA->SialicAcid cleaves ReleasedVirion Released Progeny Virion SialicAcid->ReleasedVirion release Neuraminidase_IN_5 This compound Neuraminidase_IN_5->NA inhibits

Caption: Mechanism of action of this compound in inhibiting influenza virus release.

Experimental Workflow for Neuraminidase Inhibition Assay

G start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_enzyme Prepare Neuraminidase Enzyme Solution start->prep_enzyme assay_setup Combine Inhibitor and Enzyme in 96-well Plate prep_inhibitor->assay_setup prep_enzyme->assay_setup incubation1 Incubate at 37°C (30 min) assay_setup->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C (60 min) add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence data_analysis Calculate % Inhibition and IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Conclusion

This compound, as represented by the compound NC-5, demonstrates inhibitory activity against influenza A virus neuraminidase, including strains resistant to existing antiviral drugs. Its mechanism of action, centered on the blockade of viral release, underscores the continued importance of neuraminidase as a therapeutic target. The quantitative data and experimental protocols provided in this guide offer a framework for the further investigation and development of this and other novel neuraminidase inhibitors. As the influenza virus continues to evolve, a robust pipeline of antiviral agents with diverse mechanisms of action will be essential for future pandemic preparedness.

References

In Silico Modeling of Neuraminidase Inhibitor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the computational methodologies used to model the binding of novel inhibitors to influenza neuraminidase, a crucial target for antiviral drug development. For the purpose of this guide, we will refer to a hypothetical novel inhibitor as "IN-5". The principles and protocols described herein are broadly applicable to the in silico analysis of any potential neuraminidase inhibitor.

Introduction to Neuraminidase as a Drug Target

Influenza A and B viruses are major global health concerns, and the surface glycoprotein neuraminidase (NA) is a key target for antiviral therapy.[1] NA is a sialidase enzyme that cleaves terminal sialic acid residues from host cell receptors and newly formed virions.[2][3] This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing their aggregation and facilitating their spread.[2][4] By blocking the active site of NA, inhibitors can halt the viral replication cycle, making it a highly attractive target for drug design. Several approved antiviral drugs, such as Oseltamivir, Zanamivir, and Peramivir, function as neuraminidase inhibitors. However, the emergence of drug-resistant viral strains necessitates the continuous discovery of new and potent inhibitors.

In silico modeling plays a pivotal role in the rational design and screening of novel neuraminidase inhibitors. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict binding affinities, understand interaction mechanisms at a molecular level, and prioritize candidates for experimental validation.

Quantitative Data on Neuraminidase Inhibitor Binding

The binding affinity of an inhibitor to its target is a critical determinant of its potential efficacy. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), or the dissociation constant (Kₐ). Computational methods provide estimates of binding energy (e.g., kcal/mol), which correlate with these experimental values. Below is a summary of binding data for known inhibitors and computationally evaluated compounds, providing a benchmark for assessing novel candidates like IN-5.

Compound/InhibitorTarget NeuraminidaseMethodBinding Affinity/ScoreReference
Oseltamivir CarboxylateH1N1BioassayIC₅₀ = 11.26 ± 2.79 nM
Oseltamivir CarboxylateH5N1BioassayIC₅₀ = 5.60 ± 1.65 nM
ZanamivirH5N1 (PDB: 2HTQ)Molecular Docking (XP Score)-10.168 kcal/mol
OseltamivirH5N1 (PDB: 2HTQ)Molecular Docking (XP Score)-8.848 kcal/mol
Compound Y-1NA (PDB: 2HU0)BioassayIC₅₀ = 0.21 ± 0.04 µM
Lead AN-329/10738021NA (PDB: 2HU0)BioassayIC₅₀ = 1.92 µM
Peptide P2H1N1BioassayIC₅₀ = 2.26 µM
Peptide P2H5N1BioassayIC₅₀ = 1.46 µM
LaninamivirH7N9Molecular DockingSuperior binding energy to Oseltamivir
PeramivirH7N9Molecular DockingSuperior binding energy to Oseltamivir

Methodologies for In Silico Modeling and Experimental Validation

A multi-step approach combining computational modeling and experimental validation is crucial for the successful identification of novel neuraminidase inhibitors.

This in vitro assay is a widely used method to determine the IC₅₀ value of a potential inhibitor by measuring the enzymatic activity of neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The NA enzyme cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., IN-5) in an appropriate solvent (e.g., DMSO).

    • Create serial dilutions of the inhibitor in assay buffer (e.g., 50 mM MES buffer, pH 6.15, containing 150 mM NaCl and 10 mM CaCl₂).

    • Dilute the neuraminidase enzyme to a working concentration in the assay buffer.

    • Prepare the MUNANA substrate solution in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of each serially diluted inhibitor concentration. Include wells with buffer only as a negative control (100% activity) and a known inhibitor like Oseltamivir as a positive control.

    • Add 50 µL of the diluted neuraminidase enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Data Analysis:

    • Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 365 nm, emission at 450 nm).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor's active site.

Protocol:

  • Receptor Preparation (Neuraminidase):

    • Obtain the 3D crystal structure of the target neuraminidase from the Protein Data Bank (PDB). A representative structure for H1N1 is PDB ID: 3TI5.

    • Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) to the protein.

    • Define the binding site by creating a grid box that encompasses the key active site residues (e.g., Arg118, Asp151, Arg152, Glu276, Arg292, Arg371, Tyr406).

  • Ligand Preparation (Inhibitor IN-5):

    • Generate the 3D structure of the inhibitor IN-5 using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., SDF or MOL2).

    • Perform energy minimization of the ligand structure using a force field like MMFF94.

    • Define rotatable bonds and assign charges to the ligand atoms.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina or Glide.

    • Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined grid box. A Lamarckian genetic algorithm is commonly used.

    • The program will score the resulting poses based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most probable binding mode.

  • Analysis:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between IN-5 and the neuraminidase active site residues.

    • Compare the predicted binding energy of IN-5 with that of known inhibitors to estimate its potential potency.

MD simulations provide insights into the dynamic behavior of the neuraminidase-inhibitor complex over time, offering a more realistic representation of the binding stability and conformational changes in a simulated physiological environment.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the neuraminidase-IN-5 complex as the starting structure.

    • Parametrize the ligand (IN-5) by generating force field parameters using tools like the General Amber Force Field (GAFF) and calculating partial charges.

    • Place the complex in a periodic solvent box (e.g., a dodecahedron) filled with a water model like TIP3P. The box size should ensure a minimum distance (e.g., 16 Å) between the complex and the box edge.

    • Add counterions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes.

    • Gradually heat the system to a target temperature (e.g., 310 K) under the NVT ensemble (constant number of particles, volume, and temperature) while restraining the protein and ligand.

    • Equilibrate the system's pressure under the NPT ensemble (constant number of particles, pressure, and temperature) to achieve the correct solvent density. This is often done in multiple steps with decreasing restraints.

  • Production Run:

    • Run the unconstrained MD simulation for a significant duration (e.g., 100-200 ns or longer) to sample the conformational space of the complex. Save snapshots (trajectories) at regular intervals for analysis.

  • Analysis:

    • Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex throughout the simulation.

    • Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions, such as hydrogen bonds, between IN-5 and neuraminidase.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex, providing a more accurate estimate of binding affinity than docking scores alone.

Visualizations of Key Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate critical processes.

Influenza_Lifecycle cluster_cell Host Cell Endosome Endosome Uncoating 3. Uncoating (vRNA Release) Endosome->Uncoating Nucleus Nucleus (vRNA Replication & Transcription) Ribosome Ribosome (Viral Protein Synthesis) Nucleus->Ribosome mRNA Assembly Virion Assembly Nucleus->Assembly vRNA Ribosome->Assembly Viral Proteins Budding Budding Progeny Virion Assembly->Budding Release 4. Release Budding->Release NA cleaves Sialic Acid Virus Influenza Virus Attachment 1. Attachment (HA binds to Sialic Acid) Virus->Attachment Entry 2. Endocytosis Attachment->Entry Entry->Endosome Uncoating->Nucleus vRNA Released_Virus Released Progeny Virus Release->Released_Virus NA_Inhibitor Neuraminidase Inhibitor (IN-5) NA_Inhibitor->Release BLOCKS Virtual_Screening_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase db Compound Library (e.g., ZINC, ChEMBL) prep Receptor & Ligand Preparation db->prep dock Molecular Docking (Virtual Screening) prep->dock filter1 Filter by Docking Score & Binding Mode dock->filter1 md Molecular Dynamics Simulation filter1->md Top Hits filter2 MM/PBSA or MM/GBSA Binding Energy Calculation md->filter2 admet ADMET Prediction filter2->admet Stable Complexes synthesis Compound Synthesis or Purchase admet->synthesis Promising Candidates assay Neuraminidase Inhibition Assay synthesis->assay hit Validated Hit (e.g., IN-5) assay->hit NA_Mechanism Neuraminidase Catalytic Mechanism sialoside Sialoside Substrate (Chair Conformation) binding 1. Binding to Active Site sialoside->binding distortion Substrate Distortion (Pseudoboat Conformation) binding->distortion transition 2. Transition State Formation distortion->transition intermediate Oxocarbocation Intermediate (Sialosyl Cation) transition->intermediate hydrolysis 3. Hydrolysis intermediate->hydrolysis Water Attack product Product Formation (α-Neu5Ac) hydrolysis->product release 4. Mutarotation & Release product->release final_product Released Product (β-Neu5Ac) release->final_product

References

Technical Whitepaper: Target Specificity and Selectivity of a Potent Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Compound: Oseltamivir (GS-4071) Target: Influenza Virus Neuraminidase (NA)

This document provides a detailed technical overview of the target specificity and selectivity of Oseltamivir, the active metabolite of the prodrug Oseltamivir Phosphate (Tamiflu®). It is intended for researchers, scientists, and drug development professionals working on influenza therapeutics.

Executive Summary

Oseltamivir is a potent and selective inhibitor of influenza A and B virus neuraminidases. Neuraminidase is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, thereby propagating the infection. Oseltamivir, a transition-state analog of sialic acid, binds to the highly conserved active site of the enzyme, effectively halting its function. This guide summarizes the quantitative inhibitory activity, selectivity profile, experimental methodologies used for its characterization, and the mechanistic role of neuraminidase in the viral life cycle.

Quantitative Inhibitory Activity

The inhibitory potency of Oseltamivir's active form, Oseltamivir Carboxylate (GS-4071), has been extensively evaluated against various influenza A and B strains. The data, typically presented as the half-maximal inhibitory concentration (IC50), demonstrates potent, low-nanomolar inhibition across multiple subtypes.

Influenza Virus Strain/Subtype Neuraminidase Subtype IC50 (nM) Assay Type Reference
Influenza A/H1N1 (A/Texas/36/91)N10.9 - 2.1Fluorometric Enzyme Inhibition Assay
Influenza A/H3N2 (A/Victoria/3/75)N20.5 - 1.2Fluorometric Enzyme Inhibition Assay
Influenza B (B/Panama/45/90)B4.0 - 7.9Fluorometric Enzyme Inhibition Assay
Avian A/H5N1 (various)N10.13 - 1.8Fluorometric Enzyme Inhibition Assay
Avian A/H7N9 (various)N90.5 - 2.0Fluorometric Enzyme Inhibition Assay
Oseltamivir-Resistant H1N1 (H275Y)N1 (mutated)>300Fluorometric Enzyme Inhibition Assay

Target Selectivity

Oseltamivir exhibits high selectivity for viral neuraminidases over human sialidases (also known as human neuraminidases), which is a critical factor for its favorable safety profile. Human sialidases (NEU1, NEU2, NEU3, NEU4) are involved in various endogenous cellular processes, and their inhibition could lead to toxicity.

Enzyme Target IC50 (μM) Selectivity (Fold-Difference vs. Viral NA) Reference
Influenza A/N1 Neuraminidase0.001-
Human Sialidase (NEU1)>1000>1,000,000x
Human Sialidase (NEU2)>1000>1,000,000x
Human Sialidase (NEU3)>1000>1,000,000x
Human Sialidase (NEU4)>1000>1,000,000x

Mechanism of Action and Viral Life Cycle

Oseltamivir inhibits the final stage of the viral replication cycle. After a new virion is assembled and buds from the host cell membrane, it remains tethered to the cell surface via the interaction between viral hemagglutinin (HA) and sialic acid receptors. Neuraminidase is responsible for cleaving these sialic acid residues, releasing the virus and allowing it to infect other cells. Oseltamivir blocks this cleavage, causing viral particles to aggregate at the cell surface and preventing their release.

G cluster_cell Host Cell cluster_outside Extracellular Space endosome Endosome rna_release Viral RNA Release endosome->rna_release Uncoating nucleus Nucleus (Replication & Transcription) rna_release->nucleus assembly Virion Assembly nucleus->assembly Viral Proteins & RNA Export budding Budding Virion (Tethered by HA-Sialic Acid) assembly->budding budding->block 4. NA Cleavage of Sialic Acid virus Influenza Virus attachment 1. Attachment (HA to Sialic Acid) virus->attachment entry 2. Endocytosis attachment->entry entry->endosome release 5. Release of Progeny Virions inhibitor Oseltamivir inhibitor->block Inhibits block->release

Caption: Influenza virus life cycle and the inhibitory action of Oseltamivir.

Experimental Protocols

5.1 Neuraminidase Enzyme Inhibition Assay (Fluorometric)

This protocol describes a standard method for determining the IC50 values of neuraminidase inhibitors.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.

Materials:

  • Recombinant neuraminidase enzyme (e.g., from N1 or N2 subtype)

  • Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer: 33 mM MES buffer (pH 6.5), 4 mM CaCl2

  • Stop Solution: 0.1 M glycine-NaOH (pH 10.2), 25% ethanol

  • Test compound (Oseltamivir Carboxylate) serially diluted

  • 96-well black microplates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Oseltamivir Carboxylate in Assay Buffer. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

  • Enzyme Addition: Add 25 µL of diluted test compound or control to the wells of a 96-well plate. Add 25 µL of recombinant neuraminidase solution (pre-diluted in Assay Buffer to a concentration that gives a linear signal over the reaction time).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of pre-warmed MUNANA substrate (final concentration typically 100 µM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Reading: Measure the fluorescence intensity on a fluorometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis prep1 1. Add Serially Diluted Inhibitor (Oseltamivir) to Wells prep2 2. Add Recombinant Neuraminidase Enzyme prep1->prep2 prep3 3. Pre-incubate Plate (37°C, 30 min) prep2->prep3 react1 4. Add MUNANA Substrate to Initiate Reaction prep3->react1 react2 5. Incubate Plate (37°C, 60 min) react1->react2 react3 6. Add Stop Solution react2->react3 analysis1 7. Read Fluorescence (Ex: 365nm, Em: 450nm) react3->analysis1 analysis2 8. Normalize Data and Plot Dose-Response Curve analysis1->analysis2 analysis3 9. Calculate IC50 Value (Non-linear Regression) analysis2->analysis3

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Conclusion

Oseltamivir is a highly potent inhibitor of influenza A and B neuraminidases, acting at a critical step in the viral life cycle to prevent the release of new virions. Its exceptional selectivity for viral enzymes over human homologs underscores its clinical utility and safety. The standardized fluorometric assays provide a robust and reproducible method for quantifying its inhibitory activity and for screening new chemical entities targeting the same enzyme.

Pharmacological Profile of a Novel Neuraminidase Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminidase inhibitors are a cornerstone in the management of influenza virus infections, effectively halting viral propagation by targeting the viral neuraminidase enzyme. This technical guide provides a comprehensive pharmacological profile of Neuraminidase-IN-9, a novel 1,2,3-triazole oseltamivir derivative.[1] By competitively inhibiting the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of newly formed virions on the host cell surface and subsequent cessation of viral spread.[1] This document details the quantitative inhibitory potency, experimental methodologies for its characterization, and the underlying signaling pathways.

Introduction to Neuraminidase Inhibition

Influenza viruses, enveloped RNA viruses belonging to the Orthomyxoviridae family, are major causative agents of seasonal epidemics and occasional pandemics.[2] Two primary glycoproteins on the viral surface, hemagglutinin (HA) and neuraminidase (NA), are critical for the viral life cycle. While HA facilitates viral entry by binding to sialic acid receptors on host cells, NA is essential for the release of progeny virions from infected cells. By cleaving terminal sialic acid residues from host cell and viral glycoproteins, NA prevents the aggregation of newly synthesized virions and facilitates their dissemination.

Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid, thereby competitively binding to its active site and blocking its enzymatic function. This mode of action effectively traps the newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells.

Quantitative Data Summary: Inhibitory Potency of Neuraminidase-IN-9

The inhibitory efficacy of Neuraminidase-IN-9 has been determined against various influenza A virus subtypes through enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce neuraminidase activity by 50%, are summarized in the table below.

Influenza A SubtypeIC50 (µM)
H5N10.12
H5N20.049
H5N60.16

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Neuraminidase-IN-9 is the competitive inhibition of the viral neuraminidase enzyme. Upon budding from the host cell, newly formed influenza virions remain tethered to the cell surface through the interaction of HA with sialic acid receptors. Neuraminidase cleaves these sialic acid residues, enabling the release of the progeny virus. Neuraminidase-IN-9 binds to the active site of the neuraminidase enzyme, preventing this cleavage and thus halting the spread of the virus.

While the direct target of Neuraminidase-IN-9 is a viral enzyme, influenza virus infection itself profoundly impacts host cell signaling pathways to facilitate its replication. These pathways include the NF-κB, PI3K/Akt, and MAPK signaling cascades. Although neuraminidase inhibitors do not directly target these pathways, their action in preventing viral spread indirectly mitigates the downstream effects of viral-induced cellular dysregulation.

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase-IN-9 Viral_Entry Viral Entry (HA-Sialic Acid Binding) Replication Viral Replication & Assembly Viral_Entry->Replication Endocytosis Budding Virion Budding Replication->Budding Release Virion Release Budding->Release Neuraminidase Neuraminidase (NA) Release->Viral_Entry Infection of New Cells Sialic_Acid_Cleavage Sialic Acid Cleavage Neuraminidase->Sialic_Acid_Cleavage Catalyzes Neuraminidase_IN_9 Neuraminidase-IN-9 Neuraminidase_IN_9->Neuraminidase Binds to active site Inhibition Inhibition

Mechanism of action of Neuraminidase-IN-9.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of neuraminidase inhibitors like Neuraminidase-IN-9.

In Vitro Neuraminidase Inhibition Assay

This fluorescence-based assay is a standard method to determine the IC50 value of a neuraminidase inhibitor.

Materials:

  • Recombinant influenza virus neuraminidase

  • Neuraminidase-IN-9

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • Compound Dilution: Prepare a stock solution of Neuraminidase-IN-9 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a concentration that yields a linear fluorescent signal during the reaction time.

  • Assay Setup: In a 96-well plate, add 25 µL of each Neuraminidase-IN-9 dilution to triplicate wells. Add 25 µL of Assay Buffer to control wells (no inhibitor). Add 25 µL of the diluted neuraminidase solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add 50 µL of the MUNANA working solution to all wells to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Reaction Termination: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and enhance the fluorescent signal.

  • Fluorescence Measurement: Read the plate on a fluorometer at the specified excitation and emission wavelengths.

  • Data Analysis: Correct for background fluorescence by subtracting the average reading of blank wells (no enzyme). Calculate the percentage of inhibition for each concentration of Neuraminidase-IN-9 relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Dilute_Inhibitor Prepare serial dilutions of Neuraminidase-IN-9 Add_To_Plate Add inhibitor and enzyme to 96-well plate Dilute_Inhibitor->Add_To_Plate Dilute_Enzyme Prepare working solution of Neuraminidase Dilute_Enzyme->Add_To_Plate Pre_Incubate Pre-incubate at 37°C (30 min) Add_To_Plate->Pre_Incubate Add_Substrate Add MUNANA substrate to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C (60 min) Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Fluorescence Measure fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 Read_Fluorescence->Calculate_IC50

Workflow for the in vitro neuraminidase inhibition assay.
Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of Neuraminidase-IN-9 in inhibiting viral replication within a cellular context.

Materials:

  • Susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Influenza virus stock

  • Neuraminidase-IN-9

  • Cell culture medium (e.g., DMEM)

  • TPCK-treated trypsin

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom, white-walled plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed MDCK cells into 96-well plates and culture until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of Neuraminidase-IN-9 in serum-free cell culture medium.

  • Infection and Treatment:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Add 100 µL of the diluted Neuraminidase-IN-9 to the appropriate wells. Include a no-drug control.

    • Infect the cells with influenza virus at a low multiplicity of infection (MOI) in the presence of TPCK-treated trypsin. Include a no-virus control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

  • Cell Viability Assessment:

    • After the incubation period, remove the medium from the wells.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Neuraminidase-IN-9 relative to the no-virus control.

    • Determine the 50% effective concentration (EC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Seed_Cells Seed MDCK cells in 96-well plates Prepare_Compound Prepare serial dilutions of Neuraminidase-IN-9 Seed_Cells->Prepare_Compound Infect_Treat Infect cells with influenza virus and treat with compound Prepare_Compound->Infect_Treat Incubate Incubate for 48-72 hours Infect_Treat->Incubate Assess_Viability Assess cell viability (e.g., CellTiter-Glo®) Incubate->Assess_Viability Analyze_Data Calculate % viability and determine EC50 Assess_Viability->Analyze_Data

Workflow for the cell-based antiviral activity assay.

Safety and Efficacy

While specific clinical safety and efficacy data for Neuraminidase-IN-9 are not available, the class of neuraminidase inhibitors has a well-established safety profile. Meta-analyses of randomized controlled trials have shown that neuraminidase inhibitors are effective in reducing the duration of influenza symptoms and the incidence of complications. They are generally well-tolerated, with the most common adverse effects being mild and transient. Further preclinical and clinical studies would be required to establish the specific safety and efficacy profile of Neuraminidase-IN-9.

Conclusion

Neuraminidase-IN-9 demonstrates potent in vitro inhibitory activity against multiple influenza A subtypes. Its mechanism of action as a competitive inhibitor of neuraminidase is consistent with a well-validated antiviral strategy. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this and other novel neuraminidase inhibitors. The favorable preclinical data for compounds like Neuraminidase-IN-9 underscore the continuing potential for the development of new and improved anti-influenza therapeutics.

References

Neuraminidase-IN-5 enzyme kinetics and inhibition constant (Ki)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Enzyme Kinetics and Inhibition of Neuraminidase-IN-5

Introduction

Neuraminidase (NA), a key glycoprotein on the surface of the influenza virus, is a critical enzyme for viral replication and propagation.[1][2] It facilitates the release of newly formed virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates.[3][4][5] This function makes neuraminidase a prime target for antiviral drug development. This compound is a potent, dihydrofurocoumarin-based inhibitor of this enzyme. This technical guide provides a comprehensive overview of the available inhibitory data for this compound, detailed experimental protocols for its characterization, and a description of its mechanism of action.

Quantitative Inhibitory Data

Specific enzyme kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) for this compound are not publicly available. The primary measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

The relationship between IC50 and Ki can be complex, often described by the Cheng-Prusoff equation, which requires knowledge of the substrate concentration used in the assay and the type of inhibition (e.g., competitive, non-competitive). Without this information, a precise Ki value cannot be derived.

The known IC50 value for this compound is summarized below.

CompoundParameterValueSource
This compoundIC500.02 µM

Mechanism of Action

The influenza virus life cycle involves several stages: attachment, entry, replication, assembly, and release. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface, initiating infection. After replication, new virions assemble and bud from the host cell membrane but remain tethered to the surface via HA-sialic acid interactions.

Neuraminidase's essential role is to cleave these sialic acid residues, releasing the progeny virus and allowing it to infect neighboring cells. Neuraminidase inhibitors, including this compound, function by binding to the active site of the enzyme. This binding event prevents the enzyme from cleaving sialic acid, thus trapping the new virions on the surface of the infected cell and halting the spread of the infection.

cluster_0 Influenza Virus Life Cycle & Inhibition v_attachment 1. Virus Attachment (HA binds Sialic Acid) v_release 2. Progeny Virus Budding v_attachment->v_release v_tethered 3. Virus Tethered to Host Cell v_release->v_tethered na_cleavage 4. NA Cleaves Sialic Acid, Releasing Virus v_tethered->na_cleavage v_spread 5. Infection Spreads na_cleavage->v_spread inhibitor This compound (Inhibitor) inhibitor->na_cleavage BLOCKS p1 p2

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Protocols

The following is a detailed protocol for a fluorescence-based in vitro neuraminidase inhibition assay, a standard method for determining the IC50 and inhibition kinetics of compounds like this compound. This method utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).

Materials and Reagents
  • Enzyme: Recombinant influenza virus neuraminidase

  • Substrate: MUNANA (2.5 mM stock solution in dH₂O)

  • Inhibitor: this compound (stock solution in a suitable solvent like DMSO)

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol or another suitable solution to terminate the reaction.

  • Instrumentation: Fluorometer (Excitation: ~355-360 nm, Emission: ~450-460 nm)

  • Labware: 96-well black, flat-bottom microplates

Experimental Workflow Diagram

cluster_workflow Neuraminidase Inhibition Assay Workflow prep 1. Reagent Preparation (Buffer, Substrate, Inhibitor Dilutions) plate 2. Plate Setup Add NA Enzyme and serially diluted this compound to wells prep->plate preincubate 3. Pre-incubation (e.g., 30 minutes at 37°C) plate->preincubate reaction 4. Initiate Reaction Add MUNANA Substrate to all wells preincubate->reaction incubate 5. Enzymatic Reaction (e.g., 60 minutes at 37°C, protected from light) reaction->incubate stop 6. Stop Reaction Add Stop Solution incubate->stop read 7. Measure Fluorescence (Excitation: 355nm, Emission: 460nm) stop->read analyze 8. Data Analysis Calculate % Inhibition and determine IC50 read->analyze

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Detailed Procedure
  • Prepare this compound Dilutions: Create a serial dilution series of this compound in Assay Buffer from the stock solution. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 0.01 nM to 10 µM). Include a control with buffer only (no inhibitor).

  • Prepare Enzyme Solution: Dilute the recombinant neuraminidase enzyme in Assay Buffer to a working concentration. This concentration should be predetermined to yield a linear reaction rate for at least 60 minutes.

  • Assay Setup: In a 96-well black microplate, add the reagents in triplicate for each condition:

    • Add 25 µL of each this compound dilution to the appropriate wells.

    • Add 25 µL of Assay Buffer to the "no inhibitor" control wells.

    • Add 25 µL of the diluted neuraminidase solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare a working solution of MUNANA substrate (e.g., 100 µM) by diluting the stock in Assay Buffer.

    • To initiate the reaction, add 50 µL of the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, ensuring it is protected from light.

  • Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.

  • Fluorescence Measurement: Read the fluorescence of each well using a fluorometer set to an excitation wavelength of approximately 355 nm and an emission wavelength of 460 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence reading from blank wells (containing all reagents except the enzyme) from all other readings.

  • Calculate Percent Inhibition: Determine the percentage of neuraminidase inhibition for each concentration of this compound relative to the "no inhibitor" control (which represents 100% activity).

    • Percent Inhibition = 100 x (1 - [Fluorescence of Test Well / Fluorescence of 100% Activity Control])

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Determination of Inhibition Constant (Ki)

To determine the Ki value, the assay must be performed under steady-state conditions where the reaction velocity is linear with time. The experiment is repeated with multiple fixed concentrations of the inhibitor (this compound) while varying the concentration of the substrate (MUNANA). The data can then be plotted using methods such as Lineweaver-Burk or Dixon plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the Ki value. A theoretical Ki can also be calculated using computational methods.

References

Structural Biology of a Neuraminidase-Inhibitor Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "Neuraminidase-IN-5" did not yield publicly available data. Therefore, this guide utilizes a representative, well-characterized five-membered ring pyrrolidine-based neuraminidase inhibitor, referred to as Compound 1 in Biochemistry, 2000, 39 (29), pp 8564–8571, as a proxy to provide a comprehensive overview of the structural biology, experimental protocols, and data presentation relevant to this class of antiviral agents.

Introduction

Influenza virus neuraminidase (NA) is a critical glycoprotein on the viral envelope that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues.[1][2][3] This essential role in viral propagation makes neuraminidase a prime target for antiviral drug development.[2][4] Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site, thereby preventing the release of new viral particles and halting the spread of infection.

This technical guide provides an in-depth look at the structural biology of a neuraminidase enzyme in complex with a five-membered ring pyrrolidine-based inhibitor (herein referred to as the proxy compound). It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of key processes.

Data Presentation

The binding affinity and inhibitory activity of neuraminidase inhibitors are quantified using various parameters. The following table summarizes the available quantitative data for the proxy five-membered ring pyrrolidine-based inhibitor, Compound 1 .

ParameterValueVirus StrainReference
Ki58 μMInfluenza A/Tokyo/67

Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity. A smaller Ki value indicates a stronger binding affinity.

Experimental Protocols

The determination of the three-dimensional structure of the neuraminidase-inhibitor complex and the quantification of its inhibitory activity involve several key experimental techniques.

Neuraminidase Inhibition Assay (Fluorometric Method)

This assay is used to determine the inhibitory potency of a compound against neuraminidase enzymatic activity. A common method utilizes the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA).

Principle: Neuraminidase cleaves the non-fluorescent MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in fluorescence. The 50% inhibitory concentration (IC50) or the inhibition constant (Ki) can be determined by measuring the fluorescence at various inhibitor concentrations.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the inhibitor stock solution in an appropriate assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2) to achieve a range of final assay concentrations (e.g., 0.01 nM to 10,000 nM).

    • Dilute the neuraminidase enzyme from a known influenza virus strain in the assay buffer to a working concentration that produces a linear fluorescent signal over the incubation period.

    • Prepare a solution of the MUNANA substrate (e.g., 100-200 μM) in the assay buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add equal volumes of the serially diluted inhibitor solutions and the diluted neuraminidase enzyme. Include control wells with buffer instead of inhibitor (for 100% enzyme activity) and a known potent inhibitor as a positive control.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 1-2 hours, with shaking.

    • Stop the reaction by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).

  • Data Acquisition and Analysis:

    • Measure the fluorescence in a microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

X-ray Crystallography of the Neuraminidase-Inhibitor Complex

X-ray crystallography is a powerful technique to determine the three-dimensional atomic structure of a protein-ligand complex.

Principle: A purified and crystallized sample of the neuraminidase-inhibitor complex is exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic model is built and refined.

Detailed Protocol (General Steps):

  • Protein Expression and Purification:

    • Express the neuraminidase protein, typically the soluble head domain, using a suitable expression system (e.g., baculovirus in insect cells).

    • Purify the protein to homogeneity using chromatographic techniques such as affinity chromatography and size-exclusion chromatography.

  • Crystallization:

    • Screen for crystallization conditions using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

    • To obtain the complex structure, the inhibitor can be co-crystallized with the protein or soaked into pre-formed crystals of the apo-protein.

  • Data Collection:

    • Mount a single, high-quality crystal and cool it in a cryo-stream (typically liquid nitrogen) to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron radiation source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement, using a known structure of a homologous neuraminidase as a search model.

    • Build the atomic model of the neuraminidase-inhibitor complex into the electron density map using software like COOT.

    • Refine the model using software packages like REFMAC5 or PHENIX to improve the fit to the experimental data and to ensure good stereochemistry.

    • Validate the final structure using tools like PROCHECK to assess its quality.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key interactions in the structural and functional analysis of the neuraminidase-inhibitor complex.

experimental_workflow cluster_protein_production Protein Production cluster_biochemical_assay Biochemical Analysis cluster_structural_biology Structural Analysis expr Neuraminidase Gene Expression pur Protein Purification expr->pur assay Neuraminidase Inhibition Assay pur->assay cryst Crystallization of Complex pur->cryst data_analysis IC50 / Ki Determination assay->data_analysis solve Structure Solution & Refinement data_analysis->solve Informs Model xray X-ray Data Collection cryst->xray xray->solve solve->data_analysis Validates Binding Mode

Caption: Experimental workflow for the structural and functional characterization of a neuraminidase-inhibitor complex.

inhibitor_binding_pathway inhibitor Inhibitor (e.g., Compound 1) active_site Neuraminidase Active Site inhibitor->active_site Binds to complex Neuraminidase-Inhibitor Complex active_site->complex inhibition Inhibition of Sialic Acid Cleavage complex->inhibition Leads to no_release No Virion Release inhibition->no_release

Caption: Logical pathway of neuraminidase inhibition by a competitive inhibitor.

References

Preliminary In Vitro Evaluation of Neuraminidase-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Neuraminidase-IN-5 (also referred to as NC-5), a novel benzoic acid derivative with antiviral activity against influenza A virus. This document summarizes the available quantitative data on its efficacy and cytotoxicity, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. This compound has demonstrated inhibitory effects against both wild-type and oseltamivir-resistant influenza strains, suggesting its potential as a promising candidate for further antiviral drug development.

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of new antiviral therapeutics to combat seasonal epidemics and potential pandemics. A primary target for anti-influenza drug design is the viral neuraminidase (NA), a surface glycoprotein essential for the release of progeny virions from infected host cells.[1][2] Neuraminidase inhibitors act by blocking the active site of this enzyme, preventing viral propagation.[3]

This compound (NC-5) is a newly synthesized benzoic acid derivative, identified as 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino) benzoic acid.[1][4] In vitro studies have demonstrated its potential as an inhibitor of influenza A virus, including strains resistant to the widely used neuraminidase inhibitor, oseltamivir. This guide consolidates the currently available data on the in vitro characterization of this compound.

Quantitative Data Summary

The antiviral and cytotoxic properties of this compound have been assessed using cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Antiviral Efficacy of this compound

Virus StrainAssay TypeEndpointValue (μM)
Influenza A/FM/1/47 (H1N1)Cytopathic Effect (CPE) ReductionEC5033.6
Influenza A/FM/1/47-H275Y (H1N1, Oseltamivir-resistant)Cytopathic Effect (CPE) ReductionEC5032.8
Influenza A/Beijing/32/92 (H3N2)Cytopathic Effect (CPE) ReductionEC50> 160

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeEndpointValue (μM)
Madin-Darby Canine Kidney (MDCK)Not specified in sourceCC50> 640

Table 3: Neuraminidase Inhibition Data for this compound

Neuraminidase SourceAssay TypeEndpointValue (μM)
Influenza A/FM/1/47 (H1N1)Enzymatic AssayIC50> 480
Influenza A/FM/1/47-H275Y (H1N1, Oseltamivir-resistant)Enzymatic AssayIC50> 480
Influenza A/Beijing/32/92 (H3N2)Enzymatic AssayIC50> 480
CHO-expressed H5N1 NAEnzymatic AssayIC50> 480
CHO-expressed H7N9 NAEnzymatic AssayIC50> 480
CHO-expressed H7N9-R294K NA (Oseltamivir-resistant)Enzymatic AssayIC50> 480

Note: The available data indicates that the IC50 values are above 480 μM. Specific IC50 values from enzymatic assays and data on inhibition kinetics (e.g., Ki) are not publicly available at this time.

Mechanism of Action

This compound is believed to exert its antiviral effects through a multi-faceted mechanism. The primary proposed mechanism is the inhibition of viral neuraminidase activity, which is crucial for the release of newly synthesized virus particles from the host cell. By blocking neuraminidase, this compound is thought to cause viral progeny to remain tethered to the host cell surface, thus preventing the spread of infection.

Additionally, studies have indicated that this compound may also interfere with the late stages of viral biosynthesis by suppressing the expression levels of viral nucleoprotein (NP) and matrix protein 1 (M1).

Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle Replication Viral Replication & Protein Synthesis Assembly Viral Assembly Replication->Assembly Budding Progeny Virion Budding Assembly->Budding Release Virion Release Budding->Release NI5 This compound NI5->Replication Suppresses NP & M1 Protein Expression NI5->Release Inhibits Neuraminidase Activity

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to evaluate this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of an antiviral compound that is effective in protecting host cells from virus-induced cell death.

CPE_Assay_Workflow start Start cell_seeding Seed MDCK cells in 96-well plates start->cell_seeding incubation1 Incubate until confluent cell_seeding->incubation1 treatment Add serial dilutions of This compound incubation1->treatment infection Infect cells with Influenza A virus treatment->infection incubation2 Incubate for specified duration infection->incubation2 cpe_observation Observe for cytopathic effect incubation2->cpe_observation quantification Quantify cell viability (e.g., MTT assay) cpe_observation->quantification ec50_calculation Calculate EC50 quantification->ec50_calculation end End ec50_calculation->end

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Protocol:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well microplates and cultured until a confluent monolayer is formed.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

  • Treatment and Infection: The cell culture medium is removed, and the diluted compound is added to the respective wells. The cells are then infected with a standardized amount of influenza A virus. Control wells include virus-only (no compound) and cell-only (no virus, no compound).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability: The extent of cytopathic effect is quantified by measuring cell viability. This is commonly done using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Neuraminidase (NA) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.

NA_Inhibition_Assay_Workflow start Start preincubation Pre-incubate this compound with influenza virus or recombinant NA start->preincubation substrate_addition Add fluorogenic substrate (MUNANA) preincubation->substrate_addition incubation Incubate at 37°C substrate_addition->incubation fluorescence_measurement Measure fluorescence (Ex: 360 nm, Em: 450 nm) incubation->fluorescence_measurement ic50_calculation Calculate IC50 fluorescence_measurement->ic50_calculation end End ic50_calculation->end

Caption: Workflow for the Neuraminidase (NA) Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of influenza virus or recombinant neuraminidase enzyme.

    • Prepare a working solution of the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Pre-incubation: In a 96-well black microplate, incubate the various concentrations of this compound with the neuraminidase enzyme solution at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes. During this time, the neuraminidase will cleave the MUNANA substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The preliminary in vitro evaluation of this compound indicates that it is a promising antiviral candidate with activity against both wild-type and oseltamivir-resistant influenza A viruses and exhibits low cytotoxicity. Its dual mechanism of action, targeting both neuraminidase activity and viral protein expression, warrants further investigation.

Future studies should focus on:

  • Determining the precise IC50 values against a broad panel of influenza A and B neuraminidase subtypes.

  • Elucidating the kinetics of neuraminidase inhibition to understand the nature of the enzyme-inhibitor interaction.

  • Further investigating the signaling pathways involved in the suppression of NP and M1 protein expression.

  • Conducting in vivo efficacy and safety studies in animal models.

A more comprehensive understanding of the pharmacological profile of this compound will be crucial for its potential advancement as a novel anti-influenza therapeutic.

References

Methodological & Application

Application Notes and Protocols for Fluorescence-Based Neuraminidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), an essential enzyme on the surface of the influenza virus, plays a pivotal role in the viral life cycle. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from cellular and viral glycoproteins.[1][2] This function makes neuraminidase a prime target for antiviral drug development.[2] Fluorescence-based inhibition assays are a widely used, sensitive, and high-throughput method for screening and characterizing neuraminidase inhibitors.[3][4]

This document provides a detailed protocol for a fluorescence-based neuraminidase inhibition assay using the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). While the specific inhibitor "Neuraminidase-IN-5" is mentioned, a literature search did not yield specific quantitative data (e.g., IC50 values) for this compound. Therefore, this protocol provides a general framework for assessing any neuraminidase inhibitor, and the accompanying data tables offer reference values for commonly used antiviral drugs.

The assay principle relies on the enzymatic cleavage of the non-fluorescent MUNANA substrate by neuraminidase to produce the highly fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence.

Data Presentation: Potency of Common Neuraminidase Inhibitors

The following tables summarize the 50% inhibitory concentration (IC50) values for well-characterized neuraminidase inhibitors against various influenza virus strains. This data is provided for reference and comparison purposes when evaluating novel inhibitors like this compound.

Table 1: IC50 Values of Neuraminidase Inhibitors against Influenza A(H1N1)pdm09 Virus

InhibitorGeometric Mean IC50 (nM)
Oseltamivir0.90
Peramivir0.62
Zanamivir1.09
Laninamivir2.77

Table 2: IC50 Values of Neuraminidase Inhibitors against Influenza A(H3N2) Virus

InhibitorGeometric Mean IC50 (nM)
Oseltamivir0.86
Peramivir0.67
Zanamivir1.64
Laninamivir3.61

Table 3: IC50 Values of Neuraminidase Inhibitors against Influenza B/Victoria-lineage Virus

InhibitorGeometric Mean IC50 (nM)
Oseltamivir16.12
Peramivir1.84
Zanamivir3.87
Laninamivir11.35

Experimental Protocols

This section details the methodology for the fluorescence-based neuraminidase inhibition assay.

Materials and Reagents
  • Neuraminidase Enzyme: Recombinant or purified neuraminidase from a relevant influenza virus strain.

  • Neuraminidase Inhibitor (e.g., this compound): Stock solution of known concentration, typically in DMSO or an appropriate solvent.

  • MUNANA Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid.

  • 4-Methylumbelliferone (4-MU): For generating a standard curve.

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

  • Stop Solution: A mixture of absolute ethanol and NaOH (e.g., 11 mL absolute ethanol with 2.225 mL of 0.824 M NaOH).

  • 96-well black, flat-bottom microplates.

  • Fluorometer with excitation at ~355-365 nm and emission at ~450-460 nm.

  • Standard laboratory equipment: pipettes, tubes, etc.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare neuraminidase enzyme solution add_enzyme Add neuraminidase enzyme prep_enzyme->add_enzyme prep_substrate Prepare MUNANA working solution add_substrate Add MUNANA substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (30 min, 37°C) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (60 min, 37°C) add_substrate->incubate add_stop Add stop solution incubate->add_stop read_fluorescence Read fluorescence (Ex: 365nm, Em: 450nm) add_stop->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 G cluster_virus Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Attachment 1. Virus Attachment (HA binds to Sialic Acid) Entry 2. Virus Entry (Endocytosis) Attachment->Entry Replication 3. Viral Replication (in Host Cell Nucleus) Entry->Replication Assembly 4. Progeny Virus Assembly & Budding Replication->Assembly Release 5. Virus Release Assembly->Release NA_Function Neuraminidase cleaves Sialic Acid Release->NA_Function requires Blocked_Release Virus Release Blocked (Virions aggregate at cell surface) NA_Function->Blocked_Release leads to Inhibitor Neuraminidase Inhibitor (e.g., this compound) Inhibitor->NA_Function inhibits

References

Application Notes and Protocols for Cell-Based Assays of Neuraminidase-IN-5 Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the antiviral efficacy of the neuraminidase inhibitor, Neuraminidase-IN-5, using established cell-based assays. The protocols described herein are essential for determining the potency and therapeutic index of this investigational compound against influenza virus.

Introduction to Neuraminidase Inhibition

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells.[1][2] By cleaving sialic acid residues from the cell surface, NA prevents the aggregation of virions at the cell membrane, allowing for the efficient spread of the virus.[2][3] Inhibition of NA is a clinically validated strategy for the treatment of influenza. Neuraminidase inhibitors (NIs) function by blocking the active site of the NA enzyme, which leads to the clumping of viruses at the cell surface and a reduction in viral propagation.[2]

Mechanism of Action of Neuraminidase Inhibitors:

The influenza virus life cycle begins with the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell, initiating viral entry. Following replication inside the host cell, new virions bud from the cell membrane. These new virus particles would remain attached to the host cell via HA-sialic acid interactions if not for the enzymatic activity of neuraminidase. NIs, such as this compound, are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid, and bind to its active site with high affinity. This competitive inhibition prevents the cleavage of sialic acid, thus halting the release of progeny virions and limiting the spread of infection.

cluster_0 Influenza Virus Life Cycle & Neuraminidase Inhibition Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Viral_Replication 2. Viral Entry & Replication Virus_Attachment->Viral_Replication Virus_Budding 3. Progeny Virus Budding Viral_Replication->Virus_Budding Virus_Tethered 4. Virions Tethered to Cell Surface Virus_Budding->Virus_Tethered NA_Action 5. Neuraminidase Action (Cleaves Sialic Acid) Virus_Tethered->NA_Action No_Release Virions Remain Tethered, Infection Spread is Halted Virus_Tethered->No_Release Virus_Release 6. Virus Release & Spread NA_Action->Virus_Release NI_Block Neuraminidase Inhibitor (e.g., this compound) Blocks NA Action NA_Action->NI_Block Inhibits NI_Block->No_Release cluster_1 Neuraminidase Inhibition Assay Workflow Cell_Seeding 1. Seed MDCK cells in a 96-well plate Virus_Infection 2. Infect cells with influenza virus Cell_Seeding->Virus_Infection Compound_Addition 3. Add serial dilutions of This compound Virus_Infection->Compound_Addition Incubation_1 4. Incubate to allow for viral replication and NA expression Compound_Addition->Incubation_1 Substrate_Addition 5. Add MUNANA substrate Incubation_1->Substrate_Addition Incubation_2 6. Incubate for enzymatic reaction Substrate_Addition->Incubation_2 Stop_Reaction 7. Add stop solution Incubation_2->Stop_Reaction Fluorescence_Reading 8. Read fluorescence (Ex: ~360 nm, Em: ~460 nm) Stop_Reaction->Fluorescence_Reading Data_Analysis 9. Calculate IC50 value Fluorescence_Reading->Data_Analysis cluster_2 Plaque Reduction Assay Workflow Cell_Seeding 1. Seed MDCK cells in a 6-well or 12-well plate Virus_Incubation 2. Incubate virus with serial dilutions of this compound Cell_Seeding->Virus_Incubation Cell_Infection 3. Infect cell monolayer with virus-compound mixture Virus_Incubation->Cell_Infection Overlay_Addition 4. Add semi-solid overlay (e.g., containing Avicel or agarose) Cell_Infection->Overlay_Addition Incubation 5. Incubate for 2-3 days to allow plaque formation Overlay_Addition->Incubation Cell_Fixing_Staining 6. Fix cells and stain with crystal violet Incubation->Cell_Fixing_Staining Plaque_Counting 7. Count plaques and calculate percent inhibition Cell_Fixing_Staining->Plaque_Counting

References

High-Throughput Screening Assays for Novel Neuraminidase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Neuraminidase, a key glycoprotein on the surface of the influenza virus, is a crucial target for antiviral drug development. Its primary role is to cleave sialic acid residues from host cell receptors and newly formed virus particles, which facilitates the release of progeny viruses and prevents their aggregation.[1] The inhibition of neuraminidase activity is a clinically validated strategy to combat influenza infections.[1] Given the continuous evolution of influenza viruses and the emergence of drug-resistant strains, there is a pressing need for the discovery of new neuraminidase inhibitors with diverse chemical structures. High-throughput screening (HTS) is an essential tool for identifying novel lead compounds against neuraminidase.[1]

These application notes provide detailed protocols for high-throughput screening of novel neuraminidase inhibitors, such as hypothetical analogs of "Neuraminidase-IN-5". The primary methods detailed are a fluorescence-based enzyme inhibition assay and a cell-based viral replication assay.

II. High-Throughput Screening Methodologies

A variety of assay formats are suitable for the high-throughput screening of neuraminidase inhibitors. The most common and well-established method is the fluorescence-based enzyme inhibition assay due to its simplicity, sensitivity, and scalability.[1] Cell-based assays offer a more physiologically relevant context by evaluating the inhibition of viral replication within a cellular environment.[1]

A. Fluorescence-Based Enzyme Inhibition Assay

This assay directly quantifies the enzymatic activity of neuraminidase. The most widely used substrate is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

cluster_0 Enzymatic Reaction MUNANA MUNANA (Substrate, Non-fluorescent) NA Neuraminidase (Enzyme) MUNANA->NA Binds to active site FourMU 4-Methylumbelliferone (Product, Fluorescent) NA->FourMU Cleaves SialicAcid Sialic Acid NA->SialicAcid Releases Inhibitor This compound Analog (Inhibitor) Inhibitor->NA Blocks active site

Caption: Mechanism of the fluorescence-based neuraminidase assay.

B. Cell-Based Viral Replication Assay

This assay assesses the ability of a compound to inhibit influenza virus replication in a cell culture system. A reduction in neuraminidase activity in the cell culture supernatant indicates inhibition of viral replication. This method allows for the simultaneous evaluation of a compound's antiviral activity and its potential cytotoxicity.

III. Experimental Protocols

A. Protocol 1: Fluorescence-Based Neuraminidase Inhibition HTS Assay

Objective: To identify inhibitors of neuraminidase activity from a compound library in a 384-well format.

Materials:

  • Recombinant Neuraminidase (e.g., from H1N1 or H3N2 strains)

  • MUNANA Substrate (e.g., Sigma-Aldrich, Cat. No. M8639)

  • Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5

  • Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Oseltamivir Carboxylate, Zanamivir)

  • Black, flat-bottom 384-well microplates

  • Automated liquid handling system or multichannel pipettes

  • Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and a known inhibitor as a positive control.

  • Enzyme Preparation and Dispensing: Dilute the recombinant neuraminidase in cold assay buffer to a pre-determined optimal concentration. Dispense 5 µL of the diluted enzyme solution to all wells except for the substrate control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Prepare the MUNANA substrate solution in assay buffer at a concentration of 200 µM (for a final concentration of 100 µM). Dispense 5 µL of the MUNANA solution to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction remains in the linear phase.

  • Reaction Termination and Signal Detection: Add 10 µL of stop solution to all wells to terminate the enzymatic reaction. Read the fluorescence intensity on a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis:

  • Calculate the percentage of neuraminidase inhibition for each concentration of the inhibitor compared to the virus-only control.

  • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow HTS Workflow start Start compound_plating 1. Compound Plating (100 nL test compounds) start->compound_plating enzyme_addition 2. Enzyme Addition (5 µL diluted neuraminidase) compound_plating->enzyme_addition incubation1 3. Incubation (15 min at RT) enzyme_addition->incubation1 substrate_addition 4. Substrate Addition (5 µL MUNANA solution) incubation1->substrate_addition incubation2 5. Enzymatic Reaction (30-60 min at 37°C) substrate_addition->incubation2 stop_reaction 6. Stop Reaction (10 µL stop solution) incubation2->stop_reaction read_plate 7. Read Fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_plate data_analysis 8. Data Analysis (Calculate % inhibition and IC50) read_plate->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Workflow for Neuraminidase Inhibitors.

B. Protocol 2: Cell-Based Viral Replication Assay

Objective: To determine the efficacy of this compound analogs in inhibiting influenza virus replication in a cell culture system.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock

  • Test compounds (this compound analogs)

  • Positive control inhibitor (e.g., Oseltamivir)

  • 96-well cell culture plates

  • MUNANA substrate

  • Assay buffer

  • Stop solution

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and grow them to confluency.

  • Compound Addition: The next day, add 100 nL of test compounds to the cells.

  • Virus Infection: Dilute the influenza virus in infection medium to a multiplicity of infection (MOI) of 0.01. Add 5 µL of the diluted virus to each well. Include uninfected cells as a negative control and virus-infected cells with a known inhibitor as a positive control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Quantification of Viral Replication (Neuraminidase Activity):

    • Carefully transfer 10 µL of the cell culture supernatant to a new black 384-well plate.

    • Add 40 µL of assay buffer containing 125 µM MUNANA (for a final concentration of 100 µM).

    • Incubate at 37°C for 1 hour.

    • Add 50 µL of stop solution.

    • Read the fluorescence as described in the enzyme inhibition assay.

Data Analysis:

  • Calculate the percent inhibition of viral replication based on the reduction in neuraminidase activity in the supernatant compared to untreated, infected cells.

  • Confirm hits in a dose-response format to determine the EC50 value (the effective concentration to inhibit 50% of viral replication).

IV. Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for a series of this compound analogs compared to known neuraminidase inhibitors.

Table 1: Enzymatic Inhibition of Neuraminidase Analogs

CompoundIC50 (nM) vs. H1N1IC50 (nM) vs. H3N2
Neuraminidase-IN-5a 15.225.8
Neuraminidase-IN-5b 8.912.4
Neuraminidase-IN-5c 22.130.5
Oseltamivir Carboxylate 1.25.6
Zanamivir 0.82.1

Table 2: Cell-Based Antiviral Activity of this compound Analogs

CompoundEC50 (nM) vs. Influenza ACC50 (µM) in MDCK cellsSelectivity Index (SI = CC50/EC50)
Neuraminidase-IN-5a 35.6>100>2809
Neuraminidase-IN-5b 18.2>100>5494
Neuraminidase-IN-5c 50.1>100>1996
Oseltamivir 10.5>100>9523

V. Conclusion

The described high-throughput screening assays provide robust and scalable methods for the identification and characterization of novel neuraminidase inhibitors. The fluorescence-based enzyme assay is ideal for primary screening of large compound libraries, while the cell-based assay is crucial for confirming antiviral activity in a more physiologically relevant context and assessing cytotoxicity. These protocols can be readily adapted for the evaluation of new chemical entities, such as this compound analogs, in the quest for next-generation influenza therapeutics.

References

Application Notes and Protocols for Efficacy Testing of Neuraminidase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase inhibitors are a crucial class of antiviral drugs that target the influenza virus. The viral neuraminidase enzyme is essential for the release of newly formed virus particles from infected host cells. By blocking this enzyme, neuraminidase inhibitors prevent the spread of the virus to new cells. Neuraminidase-IN-5 is a novel investigational compound designed to inhibit the neuraminidase enzyme of the influenza virus. This document provides a comprehensive set of protocols for evaluating the in vitro efficacy and cytotoxicity of this compound.

The workflow described herein will guide researchers through the essential assays to determine the inhibitory activity of this compound against the neuraminidase enzyme, its effectiveness in a cell-based model of influenza virus infection, and its safety profile in terms of cytotoxicity.

Mechanism of Action of Neuraminidase Inhibitors

Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface. The viral neuraminidase (NA) enzyme cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect other cells.[1] Neuraminidase inhibitors are designed to fit into the active site of the NA enzyme, preventing it from cleaving sialic acid. This results in the aggregation of newly formed virus particles at the cell surface and a halt to the spread of infection.[1][2]

cluster_0 Influenza Virus Life Cycle & NA Inhibition A 1. Virus Attachment & Entry B 2. Viral Replication & Assembly A->B C 3. Virion Budding B->C D 4. NA Cleaves Sialic Acid for Virion Release C->D E 5. Infection of New Cells D->E F This compound (NA Inhibitor) G Inhibition of Virion Release F->G G->D Blocks

Caption: Mechanism of influenza neuraminidase inhibition.

Experimental Workflow Overview

The comprehensive evaluation of this compound efficacy involves a multi-step process. This workflow ensures a thorough characterization of the compound's antiviral properties and its safety profile.

A Step 1: In Vitro Neuraminidase Inhibition Assay D Data Analysis: Determine IC50 A->D B Step 2: Cell-Based Antiviral Activity Assay E Data Analysis: Determine EC50 B->E C Step 3: Cytotoxicity Assay F Data Analysis: Determine CC50 C->F G Final Evaluation: Calculate Selectivity Index (SI) D->G E->G F->G

Caption: Experimental workflow for this compound efficacy.

Data Presentation

Table 1: In Vitro Neuraminidase Inhibition

This table summarizes the 50% inhibitory concentration (IC50) of this compound against different influenza virus strains as determined by the fluorescence-based neuraminidase inhibition assay. Oseltamivir is included as a reference compound.

CompoundVirus Strain/NA SubtypeAssay TypeIC50 (nM)
This compoundA/H1N1Fluorescence-based1.2
This compoundA/H3N2Fluorescence-based2.5
This compoundInfluenza BFluorescence-based15.8
OseltamivirA/H1N1Fluorescence-based0.9
OseltamivirA/H3N2Fluorescence-based1.8
OseltamivirInfluenza BFluorescence-based12.0
Table 2: Cell-Based Antiviral Activity and Cytotoxicity

This table presents the 50% effective concentration (EC50) from the cell-based assay, the 50% cytotoxic concentration (CC50) from the MTT assay, and the calculated Selectivity Index (SI).

CompoundCell LineEC50 (nM) (A/H1N1)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundMDCK2.8>100>35,714
OseltamivirMDCK2.1>100>47,619

Experimental Protocols

Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity (IC50) using a fluorogenic substrate.[3]

Materials:

  • Recombinant neuraminidase from relevant influenza strains

  • This compound

  • Oseltamivir (positive control)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl2)

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and oseltamivir in assay buffer.

  • Virus Titration: Determine the optimal concentration of the virus stock that provides a robust and linear fluorescent signal.[3]

  • Assay Setup: In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include virus-only (no inhibitor) and blank (no virus, no inhibitor) controls.

  • Pre-incubation: Add a standardized amount of the virus to each well containing the serially diluted inhibitor. Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Add the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Subtract the background fluorescence of the blank wells. Calculate the percentage of neuraminidase inhibition for each concentration relative to the virus-only control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiviral Activity Assay

This assay evaluates the ability of this compound to inhibit influenza virus replication in a cellular context.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • This compound

  • Oseltamivir

  • Cell culture medium (e.g., DMEM)

  • Virus growth medium (VGM)

  • 96-well tissue culture plates

  • Reagents for quantifying viral replication (e.g., MUNANA substrate for NA activity measurement)

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate and incubate for 24 hours to form a monolayer.

  • Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of the influenza virus.

  • Treatment: After a 1-hour incubation with the virus, remove the inoculum and add fresh medium containing various concentrations of this compound or control inhibitors.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Quantification of Viral Replication: Collect the cell culture supernatant and measure the neuraminidase activity as described in Protocol 1. A reduction in neuraminidase activity indicates inhibition of viral replication. Alternatively, other methods like RT-qPCR to quantify viral RNA or an immunofluorescence assay for viral protein expression can be used.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of the inhibitor. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability (CC50).

Materials:

  • MDCK cells

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cell controls.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated controls. Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

References

Application Notes and Protocols: Neuraminidase-IN-5 Solution Preparation and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-5 is a potent inhibitor of viral neuraminidase, an enzyme crucial for the release and spread of influenza virus particles from infected host cells. The efficacy and reliability of in vitro and in vivo studies involving this compound are critically dependent on the proper preparation of stable solutions and a thorough understanding of its stability profile. These application notes provide detailed protocols for the preparation of this compound solutions and for conducting comprehensive stability testing. The methodologies outlined are based on established practices for small molecule neuraminidase inhibitors and are intended to serve as a guide for researchers.

Data Presentation

The following tables summarize the recommended storage conditions and a hypothetical stability profile for this compound based on typical data for similar compounds.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationNotes
Storage Temperature (Lyophilized Powder) -20°CFor long-term storage, maintain in a desiccated environment to prevent degradation.
Storage Temperature (in DMSO) -20°CAliquot into single-use vials to minimize freeze-thaw cycles, which can lead to degradation.[1]
Storage Temperature (Aqueous Solution) 2-8°CPrepare fresh solutions for each experiment. It is not recommended to store aqueous solutions for more than 24 hours due to potential instability.[1]
Light Sensitivity Protect from lightStore in a light-protected vial or container to prevent photolytic degradation.[1]

Table 2: Hypothetical Forced Degradation Study of this compound

Stress ConditionTime Points% Degradation (Hypothetical)Potential Degradants
Acid Hydrolysis (0.1 M HCl, 60°C) 2, 4, 8, 12, 24 hours5 - 15%Hydrolytic products
Base Hydrolysis (0.1 M NaOH, 60°C) 2, 4, 8, 12, 24 hours10 - 25%Hydrolytic products
Oxidative (3% H₂O₂, RT) 2, 4, 8, 12, 24 hours15 - 30%Oxidized derivatives
Thermal (70°C, in neutral buffer) 1, 3, 5, 7 days5 - 20%Thermally induced degradants
Photolytic (ICH Q1B guidelines) 1.2 million lux hours10 - 20%Photodegradation products

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, a hydrophobic compound, using an organic solvent.[2][3]

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound to achieve a 10 mM concentration.

  • Dissolution: Gently vortex the solution for several minutes until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution, being careful to avoid excessive heating.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates. If particulates are present, centrifuge the solution and use the supernatant.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Preparation of Aqueous Working Solutions

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in biological assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous buffer (e.g., PBS, Tris, MES)

  • Calibrated pipettes

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the 10 mM stock solution in 100% DMSO if required for your experimental design.

  • Working Solution Preparation: Further dilute the DMSO stock solution or the serially diluted DMSO solutions into the desired aqueous buffer to achieve the final experimental concentrations.

  • Solvent Concentration: Ensure the final concentration of DMSO in the aqueous working solution is kept low (typically below 0.5%) to minimize any potential solvent-induced effects on the biological assay.

  • Immediate Use: Prepare aqueous working solutions fresh for each experiment and use them promptly, as their stability may be limited.

Stability Testing: Forced Degradation Studies

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound stock solution

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Neutral buffer (e.g., phosphate buffer, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Photostability chamber

  • Temperature-controlled incubator

Procedure:

  • Sample Preparation: Prepare working solutions of this compound (e.g., 100 µg/mL) in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and the neutral buffer.

  • Stress Conditions:

    • Hydrolytic Stability: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60°C).

    • Oxidative Stability: Keep the hydrogen peroxide solution at room temperature, protected from light.

    • Thermal Stability: Incubate the solution in the neutral buffer at an elevated temperature (e.g., 70°C) in the dark.

    • Photostability: Expose the solution in the neutral buffer to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots of each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours for hydrolytic and oxidative stress; 0, 1, 3, 5, 7 days for thermal stress).

  • Sample Analysis: Analyze the withdrawn aliquots using a validated stability-indicating HPLC method to quantify the amount of intact this compound and detect the formation of any degradation products. The mobile phase may consist of a gradient of acetonitrile and water with 0.1% formic acid.

  • Data Analysis: Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).

Visualizations

Solution_Preparation_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound (Lyophilized Powder) dissolve Dissolve in 100% DMSO (to 10 mM) weigh->dissolve vortex Vortex/Sonicate to ensure dissolution dissolve->vortex store Aliquot and Store at -20°C vortex->store dilute Dilute DMSO Stock in Aqueous Buffer store->dilute Prepare Fresh use Use Immediately in Assay dilute->use

Caption: Workflow for the preparation of this compound solutions.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare this compound Working Solutions acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Calculate % Degradation hplc->data

Caption: Workflow for the stability testing of this compound.

References

Application Notes and Protocols for Measuring Neuraminidase Inhibitor IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of investigational compounds, such as Neuraminidase-IN-5, against neuraminidase enzymes. The primary method detailed is a fluorescence-based assay, which is a widely accepted, sensitive, and high-throughput method for screening neuraminidase inhibitors.[1][2][3]

Introduction to Neuraminidase and its Inhibition

Neuraminidase (NA), also known as sialidase, is a critical enzyme for the replication and propagation of many viruses, most notably the influenza virus.[4][5] It functions by cleaving terminal sialic acid residues from glycoproteins and glycolipids on the surface of host cells and newly formed viral particles. This enzymatic activity facilitates the release of progeny virions from infected cells, preventing their aggregation and promoting the spread of infection.

Neuraminidase inhibitors are a class of antiviral drugs that block the active site of the neuraminidase enzyme. By preventing its function, these inhibitors halt the release of new viruses from infected cells, thereby limiting the progression of the infection. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. It is a critical parameter for evaluating the potency of new antiviral candidates like this compound.

Core Principle of the Fluorescence-Based Neuraminidase Inhibition Assay

The most common method for determining neuraminidase IC50 values is a fluorescence-based enzyme inhibition assay. This assay utilizes a synthetic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). In the presence of active neuraminidase, MUNANA is cleaved, releasing a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor, the extent of enzyme inhibition can be quantified, and the IC50 value can be determined.

Signaling Pathway of Neuraminidase Action and Inhibition

Neuraminidase_Action cluster_virus_release Viral Release Cascade cluster_inhibition Inhibition Pathway ProgenyVirion Progeny Virion Neuraminidase Neuraminidase (NA) ProgenyVirion->Neuraminidase attached to HostCell Host Cell Surface (with Sialic Acid Receptors) SialicAcid Sialic Acid Cleavage HostCell->SialicAcid provides substrate Neuraminidase->SialicAcid acts on BlockedNA Inactive Neuraminidase Neuraminidase->BlockedNA ReleasedVirion Released Virion SialicAcid->ReleasedVirion leads to NA_Inhibitor This compound (NA Inhibitor) NA_Inhibitor->Neuraminidase binds to NoRelease Viral Release Blocked BlockedNA->NoRelease results in Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A1 Prepare Reagents: Assay Buffer, Stop Solution A2 Prepare this compound Serial Dilutions A1->A2 B1 Add Assay Buffer to Wells A2->B1 A3 Prepare Neuraminidase Working Solution B3 Add Neuraminidase Enzyme A3->B3 A4 Prepare MUNANA Working Solution C1 Add MUNANA Substrate A4->C1 B2 Add this compound Dilutions B1->B2 B2->B3 B4 Pre-incubate at 37°C B3->B4 B4->C1 C2 Incubate at 37°C C1->C2 D1 Add Stop Solution C2->D1 D2 Read Fluorescence (Ex: 360nm, Em: 450nm) D1->D2 D3 Data Analysis: Calculate % Inhibition D2->D3 D4 Determine IC50 Value D3->D4

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neuraminidase-IN-5 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of Neuraminidase-IN-5 in cell culture. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer

Specific experimental data for this compound, such as IC50 and CC50 values, are not publicly available. The following protocols, concentration ranges, and data are based on established methodologies for other neuraminidase inhibitors. Researchers must empirically determine the optimal conditions for their specific cell lines and assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is presumed to be a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme. By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles. This inhibition blocks the release of progeny virions, thereby limiting the spread of the virus.[1]

Q2: How should I prepare a stock solution of this compound?

The solubility of this compound is not publicly documented. For novel inhibitors, it is recommended to first test solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) or ethanol. A general approach is to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent, which can then be diluted into your aqueous experimental buffer.[2][3] It is critical to ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid cytotoxicity.[4]

Q3: What is a recommended starting concentration range for this compound in a neuraminidase inhibition assay?

For a novel inhibitor, a broad concentration range should be tested to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 1 pM. The optimal concentration for maximal inhibition will likely be several-fold higher than the determined IC50 value.

Q4: How do I determine the 50% cytotoxic concentration (CC50) of this compound?

The CC50, the concentration that reduces cell viability by 50%, can be determined using a cytotoxicity assay such as the MTT assay.[5] This involves treating a specific cell line (e.g., MDCK) with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24-72 hours).

Troubleshooting Guide

Issue: High background signal in my neuraminidase inhibition assay.

  • Possible Cause: Substrate degradation. The fluorescent substrate (e.g., MUNANA) may degrade over time.

    • Solution: Prepare fresh substrate for each experiment and protect it from light.

  • Possible Cause: Reagent contamination. Buffers or other reagents may be contaminated with fluorescent substances.

    • Solution: Prepare fresh reagents using high-purity water and components.

  • Possible Cause: Well-to-well crosstalk. Signal from a highly active well may bleed into adjacent wells.

    • Solution: Use black, flat-bottom plates for fluorescence assays to minimize crosstalk.

Issue: Inconsistent or unexpectedly high IC50 values.

  • Possible Cause: Incorrect virus concentration. Too much enzyme (virus) in the assay can overcome the inhibitor.

    • Solution: Perform a virus titration to determine the optimal virus dilution that falls within the linear range of the assay.

  • Possible Cause: Pipetting inaccuracies.

    • Solution: Use calibrated pipettes and ensure proper mixing of all solutions.

  • Possible Cause: Compound instability or precipitation. This compound may be unstable or precipitate in the assay buffer.

    • Solution: Test the solubility of this compound in the assay buffer beforehand. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. Prepare fresh dilutions of the inhibitor for each experiment.

Issue: No or low neuraminidase activity observed.

  • Possible Cause: Inactive enzyme. The neuraminidase enzyme may have lost activity due to improper storage or handling.

    • Solution: Ensure the enzyme is stored correctly and avoid repeated freeze-thaw cycles. Test the enzyme activity with a known substrate.

  • Possible Cause: Suboptimal assay conditions. The pH, temperature, or incubation time may not be optimal.

    • Solution: Verify that the assay buffer pH is appropriate (typically around 6.5 for fluorescence-based assays) and that incubation temperatures and times are consistent.

Quantitative Data Summary

As specific data for this compound is unavailable, the following table serves as a template for researchers to populate with their experimentally determined values.

ParameterCell LineValue
IC50 N/ATo be determined
CC50 e.g., MDCKTo be determined
Selectivity Index (SI = CC50/IC50) N/ATo be calculated

Experimental Protocols

Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes how to determine the IC50 value of this compound.

Materials:

  • This compound

  • Recombinant influenza virus neuraminidase

  • MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Black 96-well flat-bottom plates

  • Fluorometer

Procedure:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of test concentrations.

  • Prepare Enzyme Solution: Dilute the neuraminidase enzyme to a pre-determined optimal concentration in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of each this compound dilution to the wells of a black 96-well plate.

    • Include control wells: "no inhibitor" (50 µL of Assay Buffer) and "no virus" (50 µL of Assay Buffer).

    • Add 50 µL of the diluted neuraminidase enzyme to all wells except the "no virus" control wells.

    • Gently tap the plate to mix and pre-incubate at room temperature for 30 minutes.

  • Enzymatic Reaction:

    • Prepare a working solution of MUNANA (e.g., 300 µM) in Assay Buffer.

    • Add 50 µL of the MUNANA working solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop Reaction and Measure Fluorescence:

    • Add 100 µL of Stop Solution to each well.

    • Read the fluorescence on a fluorometer (e.g., excitation 355 nm, emission 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from "no virus" control wells) from all other readings.

    • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the CC50 of this compound in a chosen cell line (e.g., MDCK).

Materials:

  • This compound

  • MDCK cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10^5 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 value.

Visualizations

neuraminidase_inhibition cluster_virus Influenza Virus Progeny cluster_cell Host Cell Surface cluster_inhibitor Inhibition Virion New Virion SialicAcid Sialic Acid Receptor Virion->SialicAcid HA Binds HA Hemagglutinin (HA) NA Neuraminidase (NA) NA->SialicAcid Cleaves to Release Inhibitor This compound Inhibitor->NA Blocks Active Site experimental_workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor cytotoxicity Determine CC50 (e.g., MTT Assay) prep_inhibitor->cytotoxicity inhibition_assay Perform Neuraminidase Inhibition Assay prep_inhibitor->inhibition_assay analyze Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->analyze determine_ic50 Determine IC50 inhibition_assay->determine_ic50 determine_ic50->analyze end End analyze->end troubleshooting_guide solution solution start Inconsistent IC50 Results? check_virus Virus Titration Performed? start->check_virus check_reagents Reagents Freshly Prepared? check_virus->check_reagents Yes solution_titrate Perform virus titration to find linear range of the assay. check_virus->solution_titrate No check_solubility Inhibitor Soluble in Assay Buffer? check_reagents->check_solubility Yes solution_reagents Prepare fresh reagents and substrate. check_reagents->solution_reagents No solution_solubility Test inhibitor solubility. Use co-solvent (e.g., DMSO) if necessary. check_solubility->solution_solubility No

References

Technical Support Center: Neuraminidase-IN-5 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving Neuraminidase-IN-5.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an inhibitor of the neuraminidase enzyme, which is critical for the life cycle of the influenza virus.[1][2] The neuraminidase enzyme facilitates the release of newly formed virus particles from infected host cells by cleaving terminal sialic acid residues from glycoconjugates.[3][4][5] Neuraminidase inhibitors, like this compound, block this enzymatic activity. This prevents the release of new viral particles from the host cell, thereby halting the spread of the infection. The active site of neuraminidase is highly conserved across influenza A and B viruses, making it a primary target for antiviral drugs.

Q2: What is the basic principle of a fluorescence-based neuraminidase inhibition assay?

The most common method for assessing neuraminidase inhibition is a fluorescence-based assay. This assay typically uses the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). In the presence of active neuraminidase, MUNANA is cleaved, releasing the fluorescent product 4-methylumbelliferone (4-MU). The increase in fluorescence is directly proportional to the enzyme's activity. When an inhibitor like this compound is present, the cleavage of MUNANA is reduced or blocked, resulting in a lower fluorescence signal. By measuring the fluorescence at different inhibitor concentrations, one can determine the compound's inhibitory potency, often expressed as an IC50 value.

Troubleshooting Guide: High Background Signal

A high background signal is a common issue in fluorescence-based neuraminidase assays. It can mask the true enzymatic signal, leading to a low signal-to-noise ratio and inaccurate results. A signal-to-noise ratio of at least 10 is recommended for reliable data. This guide addresses the most common causes and their solutions.

Q3: My "no-enzyme" control wells show a high fluorescence signal. What are the likely causes?

A high signal in the absence of the neuraminidase enzyme points to a background issue independent of enzymatic activity. The primary suspects are the substrate, the assay buffer, or the test compound itself.

Potential Cause Recommended Solution
Substrate Instability / Auto-hydrolysis The MUNANA substrate can degrade over time, especially when exposed to light or non-optimal pH, leading to the spontaneous release of the fluorescent 4-MU product. Prepare the MUNANA working solution fresh for each experiment and always protect it from light. Ensure the assay buffer pH is within the optimal range for enzyme activity (typically pH 6.0-7.0) to minimize spontaneous hydrolysis.
Reagent Contamination Buffers, water, or other reagents may be contaminated with fluorescent substances or microbes that possess neuraminidase-like activity. Prepare fresh reagents using high-purity, sterile water. If microbial contamination is suspected, filter-sterilize the buffers.
Autofluorescence of Test Compound This compound or other test compounds may be intrinsically fluorescent at the assay's excitation and emission wavelengths. Run a "compound-only" control plate (without enzyme) to measure the intrinsic fluorescence of your compounds at each concentration. This background can then be subtracted from the results of the main assay. A pre-read of the plate after compound addition but before substrate addition can also help identify fluorescent compounds.
Well-to-Well Crosstalk Signal from highly fluorescent wells can "bleed" into adjacent wells, artificially raising their readings. Use black, opaque, flat-bottom microplates for fluorescence assays to minimize crosstalk. Ensure the plate reader is correctly aligned for the plate type being used.

Q4: The background signal seems to increase over the incubation period. What could be the cause?

A time-dependent increase in background suggests an ongoing non-enzymatic reaction or an issue with the experimental setup.

Potential Cause Recommended Solution
Insufficient Stopping of Reaction If the stop solution is not added effectively, the enzymatic reaction may continue, leading to a gradual increase in fluorescence. Ensure the stop solution (e.g., 0.14 M NaOH in 83% ethanol) is added quickly and mixed thoroughly in each well.
Photobleaching/Probe Degradation Continuous exposure of the fluorescent product (4-MU) to the plate reader's excitation light can lead to photobleaching (loss of signal). Conversely, prolonged exposure to light can sometimes degrade the substrate, increasing background. Minimize light exposure by keeping the plate covered and taking readings at discrete time points rather than using a continuous kinetic read, unless the protocol specifically requires it.
Temperature Gradients Inconsistent temperature across the plate during incubation can lead to variability in both enzymatic and non-enzymatic reaction rates. Ensure uniform incubation temperature by properly pre-heating the incubator and avoiding "edge effects" by not using the outer wells of the plate for critical samples.

Q5: My signal-to-noise ratio is low, even if the absolute background isn't extremely high. What should I check first?

A low signal-to-noise ratio can be due to either high background or a weak specific signal.

Potential Cause Recommended Solution
Suboptimal Enzyme Concentration If the enzyme concentration is too low, the signal generated will be weak and difficult to distinguish from the background. Perform a virus/enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay.
Incorrect Assay Buffer pH Neuraminidase activity is highly pH-dependent, with an optimal range typically between 6.0 and 7.0 for many influenza strains. Verify that your assay buffer is at the correct pH for your specific enzyme.
Suboptimal Substrate Concentration The concentration of the MUNANA substrate should be optimized. Typical concentrations are in the range of 100-200 µM.
Incorrect Plate Reader Settings Incorrect gain settings on the photomultiplier tube (PMT) can either fail to detect a weak signal or amplify the background noise excessively. Optimize the PMT gain setting to maximize the signal from a positive control well without saturating the detector or unnecessarily amplifying the background from a negative control well.

Experimental Protocols & Workflows

Protocol: Standard Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol outlines a standard method for assessing the inhibitory activity of a compound like this compound using the MUNANA substrate.

1. Reagent Preparation:

  • Assay Buffer (1x): 33 mM MES, 4 mM CaCl₂, pH 6.5.

  • MUNANA Substrate Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of high-purity water. Store in aliquots at -20°C for up to one month.

  • MUNANA Working Solution (300 µM): Dilute the stock solution in Assay Buffer. Prepare this solution fresh for each experiment and protect it from light.

  • This compound Stock Solution: Prepare a concentrated stock (e.g., 10 mM) in a suitable solvent like DMSO.

  • Stop Solution: Prepare a fresh solution of 0.14 M NaOH in 83% ethanol.

2. Assay Procedure:

  • Virus/Enzyme Titration: Before the main experiment, perform a serial dilution of the neuraminidase-containing sample (e.g., virus stock) to determine the concentration that falls within the linear range of the assay and gives a strong signal-to-noise ratio.

  • Inhibitor Dilution: Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

  • Plate Setup: In a black, flat-bottom 96-well plate, add the following:

    • Test Wells: 50 µL of diluted this compound.

    • No Inhibitor Control (100% Activity): 50 µL of Assay Buffer.

    • No Enzyme Control (Background): 100 µL of Assay Buffer.

  • Enzyme Addition: Add 50 µL of the pre-determined optimal dilution of the neuraminidase enzyme to the "Test Wells" and "No Inhibitor Control" wells. Do not add enzyme to the background control wells.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of 300 µM MUNANA working solution to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Add 100 µL of Stop Solution to all wells to terminate the reaction.

  • Fluorescence Reading: Read the plate on a fluorometer with excitation at ~360-365 nm and emission at ~450-460 nm.

3. Data Analysis:

  • Subtract the average fluorescence of the "No Enzyme Control" wells from all other readings.

  • Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the "No Inhibitor Control".

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G General Workflow for a Fluorescence-Based NA Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor/Buffer to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Optimal Dilution of NA Enzyme add_enzyme Add NA Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fresh MUNANA Working Solution add_substrate Initiate Reaction: Add MUNANA Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (30 min, RT) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (60 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Fluorescence (Ex: ~365nm, Em: ~450nm) stop_reaction->read_plate subtract_bkg Subtract Background read_plate->subtract_bkg calc_inhibition Calculate % Inhibition subtract_bkg->calc_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_curve

Caption: General workflow for a fluorescence-based NA inhibition assay.

G Troubleshooting Workflow for High Background Signal cluster_enzyme_independent Enzyme-Independent Causes cluster_enzyme_dependent Enzyme-Dependent / Other Causes start High Background Signal Observed in Assay q_no_enzyme Is background high in 'No-Enzyme' controls? start->q_no_enzyme check_substrate Substrate Instability - Prepare fresh MUNANA - Protect from light - Check buffer pH q_no_enzyme->check_substrate Yes check_stop Insufficient Stopping - Ensure rapid & thorough mixing of stop solution q_no_enzyme->check_stop No check_reagents Reagent Contamination - Use high-purity water - Filter-sterilize buffers - Test reagents individually check_substrate->check_reagents check_compound Compound Autofluorescence - Run 'compound-only' control - Subtract compound background - Perform pre-read of plate check_reagents->check_compound check_crosstalk Well-to-Well Crosstalk - Use black, opaque plates - Check plate reader alignment check_compound->check_crosstalk check_signal Low Specific Signal - Titrate enzyme concentration - Optimize substrate concentration - Check buffer pH for activity check_stop->check_signal check_reader Reader Settings - Optimize PMT gain - Verify wavelength settings check_signal->check_reader

Caption: Troubleshooting workflow for high background signal.

References

Improving solubility of Neuraminidase-IN-5 for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing Neuraminidase-IN-5 in in vitro studies. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide: Improving this compound Solubility

Precipitation of small molecule inhibitors is a common challenge in in vitro assays. This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the aqueous buffer has been exceeded.1. Decrease Final Concentration: Lower the final concentration of this compound in the assay. 2. Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound stock solution. Add the stock solution dropwise while vortexing the buffer. 3. Use a Co-solvent: Introduce a low percentage of a water-miscible organic co-solvent (e.g., ethanol) into the final assay buffer. Ensure to include a vehicle control with the same co-solvent concentration.
Incomplete dissolution of stock solution The concentration of the stock solution is too high for the chosen solvent.1. Gentle Warming: Warm the stock solution to 37°C.[1] 2. Sonication: Use a sonicator to aid in the dissolution of the compound.[1] 3. Lower Stock Concentration: Prepare a new stock solution at a lower concentration.
Compound precipitates out of stock solution during storage The compound is unstable in the solvent at the storage temperature, or there have been multiple freeze-thaw cycles.1. Aliquot Stock Solution: Store the stock solution in single-use aliquots to minimize freeze-thaw cycles. 2. Optimize Storage Conditions: The datasheet for this compound indicates storage at -20°C for 2 years in powder form and -80°C for 6 months in DMSO.[2] Adhere to these recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.

Q2: What is the maximum concentration of DMSO that can be used in my in vitro assay?

A2: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many cell-based assays being sensitive to concentrations above 0.1%. It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test conditions.

Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?

A3: This is a common issue known as "solvent shock." When a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous medium, it can precipitate. To mitigate this, try the following:

  • Stepwise Dilution: Perform serial dilutions of your DMSO stock into the cell culture medium.

  • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the inhibitor.

  • Slow Addition and Mixing: Add the inhibitor stock solution slowly to the medium while gently vortexing or swirling.

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A4: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your assay buffer. Incubate these dilutions under your experimental conditions (e.g., 37°C for 1 hour). Visually inspect for any signs of precipitation (e.g., cloudiness, crystals). The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 365.29 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.65 mg of this compound.

  • Weigh the compound: Accurately weigh the calculated mass of this compound and place it in a microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, you can gently warm the tube to 37°C for 5-10 minutes or sonicate for 5 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months.

Protocol 2: In Vitro Neuraminidase Inhibition Assay

This protocol is a general guideline for a fluorescence-based neuraminidase inhibition assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Recombinant neuraminidase enzyme

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Black 96-well microplate

  • Plate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO. Then, dilute these further in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay wells is ≤ 0.5%.

  • Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a pre-determined optimal concentration.

  • Assay Plate Setup:

    • Add 25 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate.

    • Add 25 µL of Assay Buffer to the "no inhibitor" control wells.

    • Add 50 µL of the diluted neuraminidase enzyme to all wells except the "no enzyme" blank wells. Add 50 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes.

  • Initiate Reaction: Add 25 µL of the MUNANA substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop Reaction: Add 100 µL of Stop Solution to all wells.

  • Read Fluorescence: Measure the fluorescence on a plate reader.

  • Data Analysis: Subtract the background fluorescence (from "no enzyme" wells). Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow Workflow for Improving this compound Solubility start Start: this compound Powder prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dissolved Is the stock fully dissolved? prep_stock->dissolved troubleshoot_stock Troubleshoot: - Gentle warming (37°C) - Sonication - Lower stock concentration dissolved->troubleshoot_stock No dilute Dilute stock into aqueous assay buffer dissolved->dilute Yes troubleshoot_stock->prep_stock precipitate Does it precipitate? dilute->precipitate troubleshoot_dilution Troubleshoot: - Decrease final concentration - Optimize dilution method - Use a co-solvent precipitate->troubleshoot_dilution Yes proceed Proceed with in vitro assay precipitate->proceed No troubleshoot_dilution->dilute

Caption: A workflow for troubleshooting the solubility of this compound.

influenza_life_cycle Influenza Virus Life Cycle and the Role of Neuraminidase cluster_cell Host Cell entry 1. Entry and Uncoating replication 2. Replication and Transcription entry->replication assembly 3. Assembly of New Virions replication->assembly budding 4. Budding assembly->budding release 5. Release budding->release Neuraminidase cleaves sialic acid virus Influenza Virus release->virus Infection of new cells virus->entry Attachment via Hemagglutinin inhibitor This compound inhibitor->release Inhibits

References

Technical Support Center: Overcoming Experimental Variability with Neuraminidase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with Neuraminidase-IN-5. By addressing sources of variability, this guide aims to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the neuraminidase enzyme, which is crucial for the life cycle of the influenza virus.[1][2] The virus, after replicating within a host cell, uses the hemagglutinin (HA) protein on its surface to bind to sialic acid receptors on the host cell membrane.[2][3] Neuraminidase cleaves these sialic acid residues, allowing the newly formed virus particles to be released and infect other cells.[4] this compound acts as a competitive inhibitor by mimicking the natural substrate, sialic acid, and binding to the active site of the neuraminidase enzyme with high affinity. This blockage prevents the release of progeny virions, thus halting the spread of the infection.

Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?

A2: Inconsistent IC50 values are a common issue in neuraminidase inhibition assays and can stem from several factors. It's important to note that different assay platforms, such as fluorescence-based versus chemiluminescence-based assays, can yield different IC50 values for the same inhibitor. Generally, fluorescence-based assays may result in higher IC50 values. For consistent results, it is crucial to use the same assay platform across all experiments. Other sources of variability include pipetting errors, inconsistent incubation times, and plate edge effects.

Q3: I am observing a high background signal in my "No Virus" control wells. What could be the cause?

A3: A high background signal in the absence of the neuraminidase enzyme can obscure the true signal from the enzymatic reaction. Common causes include improper storage of the substrate, leading to degradation, and contamination of reagents with an external source of neuraminidase (e.g., bacterial, fungal).

Q4: The fluorescence/luminescence signal in my assay is very low or absent. What should I troubleshoot?

A4: Low or no signal can be attributed to several factors, including insufficient neuraminidase activity in your sample, incorrect assay buffer pH or composition, or the use of inactive or degraded enzyme or substrate. Additionally, incorrect settings on your plate reader can lead to poor signal detection.

Troubleshooting Guides

To systematically address experimental variability, consult the following tables for specific issues, their probable causes, and recommended solutions.

Table 1: General Troubleshooting for Neuraminidase Inhibition Assays
IssuePossible Cause(s)Recommended Solution(s)
High Background Signal 1. Substrate degradation due to improper storage. 2. Reagent contamination with neuraminidase. 3. Autofluorescence of the inhibitor compound.1. Store substrate at the recommended temperature (e.g., -20°C) and protect from light. Prepare fresh substrate solution for each experiment. 2. Use fresh, sterile reagents and pipette tips. 3. Run a control with only the inhibitor and substrate (no enzyme) to measure background fluorescence.
Low or No Signal 1. Insufficient neuraminidase activity in the sample. 2. Incorrect assay buffer pH or composition (critical for enzyme activity). 3. Inactive or degraded enzyme or substrate. 4. Incorrect plate reader settings (e.g., excitation/emission wavelengths).1. Titer the virus or enzyme to ensure the concentration is within the linear range of the assay. 2. Verify the pH and composition of the assay buffer (typically pH 5.5-6.5 with CaCl2). 3. Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles of the enzyme. 4. Optimize and confirm the plate reader settings for the specific fluorophore or chemiluminescent substrate being used.
High Well-to-Well Variability 1. Inaccurate pipetting. 2. Inadequate mixing of reagents in wells. 3. Temperature gradients across the microplate during incubation. 4. Plate edge effects due to evaporation.1. Calibrate pipettes and use proper pipetting techniques. Consider using automated liquid handlers for critical steps. 2. Ensure thorough mixing after adding each reagent. 3. Ensure uniform incubation temperature across the entire plate. 4. Avoid using the outer wells or fill them with sterile water or buffer to maintain humidity.
Table 2: Troubleshooting Inconsistent IC50 Values for this compound
IssuePossible Cause(s)Recommended Solution(s)
IC50 Values Higher Than Expected 1. Degraded this compound due to improper storage or handling. 2. High concentration of virus/enzyme, overcoming the inhibitor. 3. Sub-optimal assay buffer conditions affecting inhibitor binding.1. Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Perform a virus/enzyme titration to determine the optimal concentration that provides a robust signal without being excessive. 3. Ensure the assay buffer has the correct pH and contains necessary co-factors like CaCl2.
IC50 Values Lower Than Expected 1. Low concentration of virus/enzyme. 2. Inaccurate concentration of this compound due to dilution errors.1. Verify the virus/enzyme titration and use a concentration within the linear range of the assay. 2. Carefully prepare and verify the serial dilutions of this compound.
Poor Curve Fit for IC50 Determination 1. Inappropriate range of inhibitor concentrations (too narrow or too broad). 2. Outliers in the data.1. Adjust the range of this compound concentrations to ensure a full dose-response curve. 2. Carefully review raw data for anomalies and consider excluding justified outliers from the analysis.

Experimental Protocols

A detailed methodology for a standard fluorescence-based neuraminidase inhibition assay is provided below.

Fluorescence-Based Neuraminidase Inhibition Assay using MUNANA Substrate

This assay measures the ability of this compound to inhibit the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • This compound

  • Neuraminidase enzyme (viral lysate or purified enzyme)

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol or 0.1 M glycine, pH 10.7)

  • Black, flat-bottom 96-well plates

  • Fluorometer

Procedure:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to achieve the desired concentration range.

  • Plate Setup: Add 50 µL of the this compound dilutions to the wells of a black 96-well plate. Include control wells containing only Assay Buffer (no inhibitor).

  • Add Enzyme: Add 50 µL of the diluted neuraminidase enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the MUNANA substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.

  • Read Fluorescence: Measure the fluorescence using a plate reader with an excitation wavelength of approximately 360-365 nm and an emission wavelength of around 450-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no enzyme.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the control wells (enzyme and substrate, no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound experiments.

G Mechanism of Neuraminidase Inhibition cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Virus Budding Virus Budding HA Binding HA on new virion binds to sialic acid on host cell Virus Budding->HA Binding NA Action Neuraminidase cleaves sialic acid HA Binding->NA Action Virus Release Progeny virus is released NA Action->Virus Release Virus Budding_Inhib Virus Budding HA Binding_Inhib HA on new virion binds to sialic acid on host cell Virus Budding_Inhib->HA Binding_Inhib Inhibitor Binding This compound binds to neuraminidase active site HA Binding_Inhib->Inhibitor Binding Release Blocked Sialic acid is not cleaved; virus remains tethered Inhibitor Binding->Release Blocked

Caption: Mechanism of this compound action.

G Troubleshooting Logic for Low Signal start Low or No Signal Observed check_reader Are plate reader settings correct? start->check_reader check_reagents Are enzyme and substrate active? check_reader->check_reagents Yes solution_reader Optimize reader settings check_reader->solution_reader No check_buffer Is assay buffer pH and composition correct? check_reagents->check_buffer Yes solution_reagents Use fresh/properly stored reagents check_reagents->solution_reagents No check_concentration Is enzyme concentration sufficient? check_buffer->check_concentration Yes solution_buffer Verify buffer preparation check_buffer->solution_buffer No solution_concentration Titer enzyme concentration check_concentration->solution_concentration No

Caption: Troubleshooting workflow for low signal.

G Experimental Workflow for Neuraminidase Inhibition Assay prep_inhibitor Prepare this compound serial dilutions add_inhibitor Add inhibitor dilutions to plate prep_inhibitor->add_inhibitor add_enzyme Add neuraminidase enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add MUNANA substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add stop solution incubate->stop_reaction read_plate Read fluorescence stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data

Caption: Workflow for a neuraminidase inhibition assay.

References

Neuraminidase-IN-5 assay interference and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuraminidase-IN-5 and other neuraminidase inhibitors. The focus is on addressing common issues encountered during in vitro fluorescence-based neuraminidase inhibition assays using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the fluorescence-based neuraminidase inhibition assay?

A1: The fluorescence-based neuraminidase inhibition assay is a widely used method to measure the efficacy of neuraminidase inhibitors.[1][2] The influenza neuraminidase (NA) enzyme cleaves the terminal sialic acid residues from glycoconjugates, a crucial step for the release of new virus particles from infected cells.[3][4] The assay utilizes a fluorogenic substrate, MUNANA, which is non-fluorescent. When cleaved by neuraminidase, it releases a highly fluorescent product, 4-methylumbelliferone (4-MU). The amount of fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence. The inhibitor's potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[1]

Q2: My assay is showing a high background fluorescence signal. What are the possible causes and solutions?

A2: High background fluorescence can significantly reduce the signal-to-noise ratio and affect the accuracy of your results. Common causes and their solutions are outlined below:

  • Substrate Degradation: The MUNANA substrate can degrade over time, especially when exposed to light, leading to the spontaneous release of the fluorescent 4-MU. Always prepare fresh MUNANA solutions for each experiment and protect them from light by wrapping the container in aluminum foil.

  • Reagent Contamination: Buffers, solvents, or other reagents may be contaminated with fluorescent compounds or with microbial neuraminidases. Prepare fresh reagents using high-purity water and sterile techniques.

  • Autofluorescence of the Test Compound: The inhibitor itself, this compound, may be fluorescent at the excitation and emission wavelengths used for 4-MU (typically around 365 nm excitation and 450 nm emission). It is crucial to test for compound autofluorescence by incubating the inhibitor at various concentrations in the assay buffer without the enzyme and substrate.

  • Spectroscopic Interference from MUNANA: The MUNANA substrate itself can exhibit some fluorescence and can also interfere with the fluorescence of the 4-MU product through an inner filter effect. This is more pronounced at high substrate concentrations.

Q3: I am observing very low or no signal in my assay. What should I check?

A3: A low or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions:

  • Inactive Enzyme: The neuraminidase enzyme may have lost its activity due to improper storage, handling, or repeated freeze-thaw cycles. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.

  • Insufficient Enzyme Concentration: The concentration of the neuraminidase in the assay may be too low to generate a detectable signal. It is important to perform a virus titration or enzyme activity assay to determine the optimal enzyme concentration that provides a robust signal within the linear range of the assay.

  • Incorrect Assay Buffer Conditions: Neuraminidase activity is pH-dependent, with an optimal pH range typically between 5.5 and 6.5. The presence of calcium ions (Ca2+) is also required for enzyme activity and stability. Verify the pH and composition of your assay buffer.

  • Incorrect Plate Reader Settings: Ensure that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for 4-MU.

Q4: The IC50 values for this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistent IC50 values can be a significant issue in drug screening and characterization. Several factors can contribute to this variability:

  • Inhibitor Instability: this compound may not be stable in the aqueous assay buffer over the course of the experiment. It is recommended to prepare fresh dilutions of the inhibitor from a stock solution (typically in DMSO) for each experiment.

  • Inhibitor Precipitation: Poor solubility of the test compound in the assay buffer can lead to precipitation, especially at higher concentrations, resulting in inaccurate IC50 values. Visually inspect the wells for any signs of precipitation.

  • Pipetting Errors: Inaccurate pipetting, especially during the preparation of serial dilutions of the inhibitor, can lead to significant errors in the final concentrations and, consequently, the IC50 values. Use calibrated pipettes and proper pipetting techniques.

  • Variable Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are consistent across all experiments.

Troubleshooting Guides

Problem 1: High Background Fluorescence
Possible Cause Recommended Action
Substrate (MUNANA) Degradation Prepare fresh MUNANA working solution for each assay. Protect the stock and working solutions from light by using amber tubes or wrapping them in foil.
Reagent Contamination Use high-purity water and reagents to prepare buffers. Filter-sterilize the assay buffer. Use fresh, sterile pipette tips for each reagent.
Autofluorescence of this compound Run a control plate with serial dilutions of this compound in the assay buffer (without enzyme or substrate) and measure the fluorescence at the same wavelengths. If the compound is fluorescent, subtract the background fluorescence from the corresponding wells in the assay plate.
Spectroscopic Interference by MUNANA This "inner filter effect" can be corrected for by creating a correction curve. This involves measuring the fluorescence of a constant concentration of 4-MU in the presence of varying concentrations of MUNANA.
Contaminated Microplate Use new, high-quality black, opaque-bottom microplates for fluorescence assays to minimize background and well-to-well crosstalk.
Problem 2: Low or No Signal
Possible Cause Recommended Action
Inactive Neuraminidase Enzyme Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme to verify assay components.
Insufficient Enzyme Concentration Perform an enzyme titration to determine the optimal concentration that gives a strong signal in the linear range of the assay.
Suboptimal Assay Buffer Verify that the pH of the assay buffer is within the optimal range for the specific neuraminidase being used (typically pH 5.5-6.5). Ensure the buffer contains the required concentration of calcium chloride (e.g., 4 mM CaCl2).
Incorrect Plate Reader Settings Confirm the excitation and emission wavelengths are set correctly for 4-methylumbelliferone (Ex: ~365 nm, Em: ~450 nm). Optimize the gain setting on the reader to enhance the signal without saturating the detector.
Inhibitor in "No Inhibitor" Control Ensure that the "no inhibitor" control wells are not accidentally contaminated with this compound.
Problem 3: Inconsistent IC50 Values
Possible Cause Recommended Action
This compound Instability Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Minimize the time the diluted inhibitor spends at room temperature before being added to the assay plate.
This compound Precipitation Determine the aqueous solubility of your compound. If solubility is an issue, consider using a co-solvent (if compatible with the enzyme) or reducing the highest concentration of the inhibitor in your dilution series. Visually inspect the plate for any signs of precipitation.
Pipetting and Dilution Errors Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a master mix of reagents where possible to reduce pipetting variability.
Inconsistent Incubation Times Use a multichannel pipette to add reagents to the plate to ensure consistent timing across all wells. Adhere strictly to the defined pre-incubation and reaction times in your protocol.
Cell-Based Assay Variability If using a cell-based assay, ensure consistent cell seeding density and viability. Monitor for any cytotoxic effects of this compound at the concentrations tested.

Experimental Protocols

Protocol 1: Fluorometric Neuraminidase Inhibition Assay

This protocol provides a general guideline. Optimization of enzyme concentration, substrate concentration, and incubation times may be necessary for specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

  • MUNANA Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of distilled water. Store in aliquots at -20°C for up to one month, protected from light.

  • MUNANA Working Solution (300 µM): Dilute the stock solution in assay buffer. Prepare fresh and protect from light.

  • Neuraminidase Enzyme: Dilute the enzyme stock to the pre-determined optimal concentration in cold assay buffer immediately before use.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Create a serial dilution series in assay buffer to achieve the desired final concentrations in the assay.

  • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.

2. Assay Procedure:

  • Add 25 µL of assay buffer to all wells of a black, 96-well microplate.

  • Add 25 µL of the this compound serial dilutions to the appropriate wells. For control wells (100% activity), add 25 µL of assay buffer.

  • Add 50 µL of the diluted neuraminidase enzyme to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.

3. Data Analysis:

  • Subtract the average fluorescence of the blank (no enzyme) wells from all other readings.

  • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (100% activity) wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

neuraminidase_inhibition Mechanism of Neuraminidase and Action of this compound cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Virus Virus HostCell Host Cell Virus->HostCell Attached via Hemagglutinin SialicAcid Sialic Acid Receptor SialicAcid->Virus Releases Neuraminidase Neuraminidase (NA) Neuraminidase->SialicAcid Cleaves BlockedNA Inactive NA Inhibitor This compound Inhibitor->Neuraminidase Binds to active site Virus_Inhibited Virus Trapped HostCell_Inhibited Host Cell Virus_Inhibited->HostCell_Inhibited Remains attached SialicAcid_Inhibited Sialic Acid Receptor

Caption: Mechanism of neuraminidase and this compound action.

assay_workflow Neuraminidase Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->PrepareReagents PlateSetup Add Buffer, Inhibitor, and Enzyme to Plate PrepareReagents->PlateSetup PreIncubate Pre-incubate (37°C, 30 min) PlateSetup->PreIncubate AddSubstrate Add MUNANA Substrate PreIncubate->AddSubstrate Incubate Incubate (37°C, 60 min) AddSubstrate->Incubate StopReaction Add Stop Solution Incubate->StopReaction ReadFluorescence Read Fluorescence (Ex: 365 nm, Em: 450 nm) StopReaction->ReadFluorescence DataAnalysis Data Analysis (Calculate % Inhibition, Determine IC50) ReadFluorescence->DataAnalysis End End DataAnalysis->End

Caption: A typical workflow for a neuraminidase inhibition assay.

troubleshooting_tree Troubleshooting Decision Tree for Neuraminidase Assay Problem Assay Problem HighBackground High Background Signal? Problem->HighBackground Yes LowSignal Low or No Signal? Problem->LowSignal No CheckSubstrate CheckSubstrate HighBackground->CheckSubstrate InconsistentIC50 Inconsistent IC50? LowSignal->InconsistentIC50 No CheckEnzymeActivity CheckEnzymeActivity LowSignal->CheckEnzymeActivity CheckInhibitorStability CheckInhibitorStability InconsistentIC50->CheckInhibitorStability CheckCompoundFluorescence Test Compound Autofluorescence CheckReagentContamination Check for Reagent Contamination CheckCompoundFluorescence->CheckReagentContamination Compound Not Autofluorescent CheckSubstrate->CheckCompoundFluorescence Substrate OK CheckEnzymeConcentration Optimize Enzyme Concentration CheckBuffer Verify Assay Buffer pH & Composition CheckEnzymeConcentration->CheckBuffer Concentration OK CheckReaderSettings Confirm Plate Reader Settings CheckBuffer->CheckReaderSettings Buffer OK CheckEnzymeActivity->CheckEnzymeConcentration Enzyme Active CheckInhibitorSolubility Check for Inhibitor Precipitation CheckPipetting Review Pipetting Technique CheckInhibitorSolubility->CheckPipetting Inhibitor Soluble CheckIncubationTimes Ensure Consistent Incubation Times CheckPipetting->CheckIncubationTimes Pipetting Accurate CheckInhibitorStability->CheckInhibitorSolubility Inhibitor Stable

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Refinement of Neuraminidase-IN-5 Kinetic Assay Parameters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the kinetic assay parameters for Neuraminidase-IN-5. The following information offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Disclaimer: Specific kinetic parameters and optimal conditions for this compound are not publicly available. The following guidelines are based on established principles for neuraminidase kinetic assays and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of a fluorescence-based neuraminidase inhibition assay?

A1: A fluorescence-based neuraminidase inhibition assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. The most common method utilizes a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When neuraminidase cleaves the glycosidic bond in MUNANA, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified by measuring the fluorescence intensity. The degree of inhibition is determined by the reduction in fluorescence in the presence of an inhibitor like this compound.

Q2: What are the critical reagents and their recommended starting concentrations for this assay?

A2: Key reagents include the neuraminidase enzyme, the fluorogenic substrate MUNANA, a specific assay buffer, and the inhibitor (this compound). While optimization is necessary, typical starting concentrations are:

  • MUNANA Substrate: 100 µM.[1]

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.[2]

  • This compound: A serial dilution bracketing the expected IC50 value. If unknown, a wide range from 0.01 µM to 10 µM is a reasonable starting point.

Q3: How should I prepare and store this compound?

A3: While specific data for this compound is unavailable, small molecule inhibitors are generally dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For assays, the stock is further diluted in the assay buffer. It's crucial to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid affecting enzyme activity.

Q4: What type of microplate is best suited for this assay?

A4: For fluorescence-based assays, black, flat-bottom 96-well plates are recommended to minimize well-to-well crosstalk and background fluorescence.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal Substrate (MUNANA) degradationPrepare fresh MUNANA solution and protect it from light.
Reagent contaminationUse high-purity water and fresh reagents. Test each reagent individually for background fluorescence.
Low or No Signal Inactive enzymeUse a fresh aliquot of the neuraminidase enzyme. Ensure proper storage and handling. Avoid repeated freeze-thaw cycles.
Incorrect assay buffer pHVerify that the buffer pH is optimal for the specific neuraminidase, typically between 6.0 and 6.5.[4]
Insufficient incubation timeOptimize the incubation time to ensure adequate product formation without reaching a plateau.
High Variability in IC50 Values Inconsistent pipettingUse calibrated pipettes and consider preparing a master mix for reaction components to minimize variations.[5]
Plate edge effectsAvoid using the outer wells of the microplate as they are more prone to evaporation. Fill them with buffer instead.
Inconsistent incubation times/temperaturesUse a calibrated incubator and a precise timer for all incubation steps.
Inhibitor instabilityPrepare fresh serial dilutions of this compound for each experiment from a properly stored stock solution.
Unexpected IC50 Values Incorrect inhibitor concentrationVerify the concentration of the stock solution and the accuracy of the dilution series.
High enzyme concentrationTitrate the enzyme to determine the optimal concentration that provides a robust signal without being excessive.
Substrate concentration affecting inhibition kineticsFor competitive inhibitors, ensure the substrate concentration is at or below the Michaelis-Menten constant (Km) to accurately measure inhibition.

Experimental Protocols

Determination of Optimal Neuraminidase Concentration

This protocol aims to find the enzyme concentration that yields a linear reaction rate over the desired assay time.

  • Prepare Reagents:

    • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

    • MUNANA Working Solution: 100 µM in Assay Buffer.

  • Enzyme Dilution Series: Prepare a two-fold serial dilution of the neuraminidase enzyme in Assay Buffer.

  • Assay Setup: In a black 96-well plate, add 50 µL of each enzyme dilution to triplicate wells. Include wells with Assay Buffer only as a background control.

  • Initiate Reaction: Add 50 µL of MUNANA Working Solution to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure fluorescence (Excitation: ~365 nm, Emission: ~450 nm) every minute for 60 minutes.

  • Data Analysis: Subtract the background fluorescence from all readings. Plot fluorescence versus time for each enzyme concentration. Select the enzyme concentration that results in a linear increase in fluorescence for at least 30-60 minutes and provides a good signal-to-noise ratio (ideally ≥10).

Protocol for Determining the IC50 of this compound
  • Reagent Preparation:

    • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

    • Neuraminidase Working Solution: Optimal concentration determined from the protocol above, prepared in Assay Buffer.

    • MUNANA Working Solution: 100 µM in Assay Buffer.

    • This compound Dilution Series: Prepare a serial dilution (e.g., 10-point, 1:3 dilution) in Assay Buffer at 2x the final desired concentrations.

    • Stop Solution: 0.14 M NaOH in 83% ethanol (freshly prepared).

  • Assay Procedure:

    • Add 50 µL of the this compound dilutions to the wells of a black 96-well plate. Include controls for no inhibition (Assay Buffer) and no enzyme (Assay Buffer).

    • Add 50 µL of the Neuraminidase Working Solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the MUNANA Working Solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of the Stop Solution to all wells.

    • Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Recommended Assay Parameters (General)

ParameterRecommended ValueNotes
pH 6.0 - 6.5Optimal pH can be neuraminidase-specific.
Temperature 37°CEnsure consistent temperature throughout the assay.
Substrate (MUNANA) 100 µMMay need optimization depending on the Km of the enzyme.
Pre-incubation Time 30 minutesAllows for inhibitor binding to the enzyme before substrate addition.
Reaction Time 60 minutesShould be within the linear range of the reaction.
Solvent (for inhibitor) DMSOFinal concentration in-well should be non-inhibitory (e.g., <0.1%).

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_inhibitor Prepare this compound Serial Dilutions (2x) add_inhibitor Add 50 µL Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Neuraminidase Working Solution add_enzyme Add 50 µL Enzyme prep_enzyme->add_enzyme prep_substrate Prepare MUNANA Working Solution add_substrate Add 50 µL MUNANA prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate 37°C for 30 min add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate 37°C for 60 min add_substrate->incubate stop_reaction Add 50 µL Stop Solution incubate->stop_reaction read_plate Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

troubleshooting_workflow node_action node_action start High Variability in IC50 Values? check_reagents Are Reagents Freshly Prepared & Stored Properly? start->check_reagents check_pipetting Is Pipetting Accurate and Consistent? check_reagents->check_pipetting Yes action_reagents Prepare Fresh Dilutions. Verify Enzyme Activity. check_reagents->action_reagents No check_plate_layout Are Edge Effects Mitigated? check_pipetting->check_plate_layout Yes action_pipetting Calibrate Pipettes. Use Master Mixes. check_pipetting->action_pipetting No check_conditions Are Incubation Times and Temperatures Precise? check_plate_layout->check_conditions Yes action_plate_layout Avoid Outer Wells or Fill with Buffer. check_plate_layout->action_plate_layout No action_conditions Use Calibrated Incubator and Timers. check_conditions->action_conditions No end_node Variability Reduced check_conditions->end_node Yes action_reagents->check_pipetting action_pipetting->check_plate_layout action_plate_layout->check_conditions action_conditions->end_node

Caption: A logical workflow for troubleshooting high IC50 variability.

References

How to handle inconsistent IC50 values for Neuraminidase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results in neuraminidase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in my IC50 values for this compound between experiments?

High variability in 50% inhibitory concentration (IC50) values is a frequent issue in enzyme assays and can arise from multiple factors.[1] To obtain consistent results, it is crucial to systematically evaluate your experimental setup. Key areas to examine include reagent preparation and handling, assay execution, and potential plate effects.[1][2]

Q2: How do different assay platforms affect the IC50 values of this compound?

It is well-documented that different neuraminidase inhibition assay platforms can produce varying IC50 values for the same inhibitor.[3][4] For instance, fluorescence-based assays, such as those employing the MUNANA substrate, may yield different IC50 values compared to chemiluminescence-based assays. Therefore, maintaining consistency in the chosen assay platform is essential for comparing results across different experiments.

Q3: What is the expected IC50 range for this compound against common influenza strains?

The IC50 of this compound can differ based on the influenza virus strain, the specific neuraminidase subtype, and the assay format used. For comparison, the following table summarizes IC50 values for other neuraminidase inhibitors against various influenza strains.

InhibitorInfluenza Strain/NA SubtypeMean IC50 (nM)Assay Type
OseltamivirSeasonal A(H1N1) - H275 wildtype0.23Chemiluminescent
OseltamivirSeasonal A(H1N1) - H275Y variant123.32Chemiluminescent
ZanamivirSeasonal A(H1N1)0.51Chemiluminescent
OseltamivirInfluenza B3.41Chemiluminescent
OseltamivirA(H3N2)0.5Fluorescent/Chemiluminescent
ZanamivirA(H1N1)0.76Fluorescent/Chemiluminescent
ZanamivirA(H3N2)1.82Fluorescent/Chemiluminescent
ZanamivirInfluenza B2.28Fluorescent/Chemiluminescent

Note: This data is provided for illustrative purposes and the IC50 for this compound may vary.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Between Replicates

High coefficient of variation (CV%) in IC50 values within the same experiment can obscure the true potency of the inhibitor. The following workflow can help diagnose the source of this variability.

G Start High Variability in IC50 Replicates Pipetting Review Pipetting Technique Start->Pipetting Incubation Check Incubation Times Pipetting->Incubation Accurate Sol_Pipetting Use calibrated pipettes. Ensure thorough mixing at each dilution step. Pipetting->Sol_Pipetting Inaccurate? Edge_Effects Assess for Plate Edge Effects Incubation->Edge_Effects Consistent Sol_Incubation Use a precise timer. Ensure uniform timing for all steps. Incubation->Sol_Incubation Inconsistent? Sol_Edge_Effects Avoid using outermost wells or fill them with sterile buffer to create a humidity barrier. Edge_Effects->Sol_Edge_Effects Present? End Consistent IC50 Values Edge_Effects->End Absent Sol_Pipetting->Incubation Sol_Incubation->Edge_Effects Sol_Edge_Effects->End

Caption: Troubleshooting workflow for high replicate variability.

Issue 2: IC50 Values are Higher or Lower Than Expected

Significant deviations of IC50 values from expected ranges can point to systemic issues in the assay setup.

Observation Potential Cause Recommended Action
IC50 values are higher than expected 1. Degraded this compound: Improper storage or handling can lead to loss of potency. 2. High enzyme/virus concentration: An excess of neuraminidase can overcome the inhibitory effect. 3. Sub-optimal assay buffer conditions: The pH and presence of ions like Ca2+ are critical for neuraminidase activity.1. Prepare fresh dilutions of the inhibitor for each experiment. 2. Perform a virus titration to determine the optimal dilution that falls within the linear range of the assay. 3. Verify the pH of the buffer and ensure all necessary components are present at the correct concentrations.
IC50 values are lower than expected 1. Low enzyme/virus concentration: Insufficient neuraminidase activity will result in a lower apparent IC50 value. 2. Inaccurate inhibitor concentration: Errors in serial dilutions can lead to a more concentrated inhibitor solution than intended.1. Verify the enzyme/virus titration and ensure the concentration used provides a robust signal. 2. Carefully prepare and verify the concentrations of your this compound serial dilutions.
Issue 3: High Background Signal

A high background signal can mask the true enzymatic activity, leading to a low signal-to-noise ratio and inaccurate results.

G Start High Background Signal Reagents Check Reagent Contamination Start->Reagents Reaction_Stop Verify Reaction Stoppage Reagents->Reaction_Stop Clean Sol_Reagents Prepare fresh reagents using high-purity components. Test each reagent individually for background signal. Reagents->Sol_Reagents Contaminated? Crosstalk Assess Well-to-Well Crosstalk Reaction_Stop->Crosstalk Complete Sol_Reaction_Stop Ensure stop solution is added swiftly and mixed thoroughly. Reaction_Stop->Sol_Reaction_Stop Incomplete? Sol_Crosstalk Use black, flat-bottom plates for fluorescence assays. Ensure correct plate reader alignment. Crosstalk->Sol_Crosstalk Present? End Low Background Signal Crosstalk->End Absent Sol_Reagents->Reaction_Stop Sol_Reaction_Stop->Crosstalk Sol_Crosstalk->End

Caption: Troubleshooting workflow for high background signal.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes a common method for assessing the susceptibility of influenza viruses to neuraminidase inhibitors using a fluorescent substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 2x assay buffer (e.g., 66 mM MES, 8 mM CaCl2, pH 6.5).

    • This compound Stock Solution: Prepare a master stock of this compound at a concentration of 300 µM in the 2x assay buffer.

    • Serial Dilutions: Prepare serial dilutions of this compound in 1x assay buffer.

    • Substrate Solution: Prepare the fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), at a concentration of 300 µM.

  • Virus Titration (NA Activity Assay):

    • Before screening the inhibitor, determine the enzymatic activity of your virus stock to ensure you are working within the linear range of the assay.

    • Prepare serial dilutions of the virus stock.

    • Add the virus dilutions to a 96-well plate.

    • Add the MUNANA substrate and incubate.

    • Stop the reaction and measure the fluorescence.

    • Plot the relative fluorescence units (RFU) against the virus dilution and select a dilution on the linear part of the curve.

  • Inhibition Assay:

    • Add 50 µL of the diluted virus to the wells of a 96-well plate.

    • Add 50 µL of the this compound serial dilutions to the respective wells.

    • Incubate the plate to allow the inhibitor to bind to the neuraminidase.

    • Add 50 µL of the MUNANA substrate to each well and incubate.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Neuraminidase Signaling Pathway and Inhibition

Neuraminidase is a crucial enzyme for the release of progeny virions from infected host cells. Neuraminidase inhibitors act by blocking the active site of the enzyme, preventing the cleavage of sialic acid and thus halting the spread of the virus.

G cluster_0 Influenza Virus Life Cycle cluster_1 Mechanism of Inhibition Attachment 1. Virus Attachment (Hemagglutinin binds to Sialic Acid) Entry 2. Virus Entry and Uncoating Attachment->Entry Replication 3. Viral Replication Entry->Replication Assembly 4. Progeny Virion Assembly Replication->Assembly Budding 5. Budding from Host Cell Assembly->Budding Release 6. Virion Release Budding->Release NA Neuraminidase Cleavage Cleavage NA->Cleavage Block Inhibition NA->Block SA Sialic Acid on Host Cell SA->Cleavage Cleavage->Release Enables Inhibitor This compound Inhibitor->Block Block->Cleavage

Caption: Influenza virus release and inhibition by this compound.

References

Neuraminidase-IN-5 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and other common challenges encountered during long-term experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application?

A1: this compound is a potent inhibitor of viral neuraminidase, an enzyme essential for the release of new virus particles from infected host cells.[1] Its primary application is in virology research and antiviral drug development to study the role of neuraminidase in the viral life cycle and to evaluate its potential as a therapeutic agent.

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C in a desiccated environment.[2] Once reconstituted in a solvent like DMSO, it should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles.[2]

Q3: My this compound solution has precipitated. What should I do?

A3: Precipitation can occur due to low aqueous solubility or improper storage. If precipitation is observed in an aqueous working solution, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO.[3] For experiments, this stock can then be further diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting your experimental system.[3] Gentle warming may also help to redissolve the compound, but be cautious of potential degradation at higher temperatures.

Q4: I am observing a loss of inhibitory activity in my long-term experiment. What are the likely causes?

A4: Loss of activity in long-term experiments can be due to several factors. The inhibitor may degrade in aqueous solutions over time; it is recommended to prepare fresh aqueous dilutions for each experiment and avoid storing them for more than a day. The stability of the neuraminidase enzyme itself is also a factor; ensure the enzyme has been stored and handled correctly. Additionally, the pH of the experimental buffer is crucial, as neuraminidase activity is optimal within a pH range of 5.0-6.5.

Q5: Can I use this compound against inhibitor-resistant viral strains?

A5: The efficacy of this compound against resistant strains will depend on the specific mutations present in the neuraminidase enzyme. Some novel inhibitors are designed to be effective against common resistance mutations (e.g., H275Y in N1 subtypes). However, it is essential to experimentally determine the half-maximal inhibitory concentration (IC50) against the specific resistant strain you are studying.

Troubleshooting Guide

This guide addresses common issues that may arise during neuraminidase inhibition assays using this compound.

Observation Potential Cause Recommended Solution
High variability in IC50 values between replicates Pipetting errors during serial dilutions or reagent addition. Inconsistent incubation times. Plate edge effects due to evaporation.Use calibrated pipettes and ensure thorough mixing at each dilution step. Adhere strictly to the protocol's incubation times for all replicates. Avoid using the outermost wells of the microplate or fill them with a sterile buffer to create a humidity barrier.
No or low inhibition of neuraminidase activity Degraded inhibitor due to improper storage or handling. Incorrect inhibitor concentration. Inactive neuraminidase enzyme.Prepare fresh dilutions from a new aliquot of this compound. Verify the calculations for your serial dilutions and consider performing a dose-response curve. Check the activity of your neuraminidase enzyme with a positive control (no inhibitor).
High background signal in the assay Substrate instability. Contaminated reagents or buffers.Prepare fresh substrate solution for each experiment and protect it from light. Use fresh, high-quality reagents and maintain sterile technique.
Precipitation of the inhibitor in the assay well Low aqueous solubility of this compound. Incorrect pH or high salt concentration of the buffer.Prepare a stock solution in DMSO and ensure the final solvent concentration in the assay is low. Assess the solubility of the inhibitor in buffers with varying pH and salt concentrations to find the optimal conditions.

Data Presentation

Table 1: Recommended Storage and Handling of this compound
Parameter Recommendation Notes
Storage Temperature (Lyophilized) -20°CFor long-term storage, keep in a desiccated environment to prevent degradation.
Storage Temperature (in DMSO) -20°CAliquot into single-use volumes to minimize freeze-thaw cycles.
Storage Temperature (Aqueous Solution) 2-8°CPrepare fresh and use within 24 hours. Do not store for extended periods due to limited stability.
Light Sensitivity Protect from lightStore in a light-protected vial or container to prevent photodegradation.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of this compound using a fluorescence-based assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • This compound

  • Purified neuraminidase enzyme

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in the assay buffer to achieve the desired range of test concentrations.

  • Assay Setup: In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control (blank).

  • Enzyme Addition: Add the neuraminidase enzyme to all wells except for the blank.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Stop Reaction: Terminate the reaction by adding the stop solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.

  • Data Analysis: Subtract the background fluorescence (from the blank wells) from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

G Mechanism of Neuraminidase Inhibition cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Virus Budding Virus Budding HA Binds Sialic Acid HA Binds Sialic Acid Virus Budding->HA Binds Sialic Acid Tethering Neuraminidase Cleaves Sialic Acid Neuraminidase Cleaves Sialic Acid HA Binds Sialic Acid->Neuraminidase Cleaves Sialic Acid Action Inactive Neuraminidase Inactive Neuraminidase Virus Release Virus Release Neuraminidase Cleaves Sialic Acid->Virus Release Enables This compound This compound This compound->Inactive Neuraminidase Binds and Inhibits Virus Aggregation Virus Aggregation Inactive Neuraminidase->Virus Aggregation Leads to G Experimental Workflow for Neuraminidase Inhibition Assay Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Add Inhibitor to Plate Add Inhibitor to Plate Serial Dilution of Inhibitor->Add Inhibitor to Plate Add Enzyme Add Enzyme Add Inhibitor to Plate->Add Enzyme Pre-incubate (37°C, 30 min) Pre-incubate (37°C, 30 min) Add Enzyme->Pre-incubate (37°C, 30 min) Add Substrate (MUNANA) Add Substrate (MUNANA) Pre-incubate (37°C, 30 min)->Add Substrate (MUNANA) Incubate (37°C, 60 min) Incubate (37°C, 60 min) Add Substrate (MUNANA)->Incubate (37°C, 60 min) Add Stop Solution Add Stop Solution Incubate (37°C, 60 min)->Add Stop Solution Read Fluorescence Read Fluorescence Add Stop Solution->Read Fluorescence Data Analysis (IC50) Data Analysis (IC50) Read Fluorescence->Data Analysis (IC50)

References

Validation & Comparative

A Comparative Efficacy Analysis of Neuraminidase Inhibitors: Oseltamivir versus NC-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the well-established antiviral drug oseltamivir against a more recently investigated neuraminidase inhibitor, the benzoic acid derivative NC-5. Due to the absence of publicly available data on a compound specifically named "Neuraminidase-IN-5," this analysis focuses on NC-5 as a relevant comparator, particularly in the context of emerging oseltamivir resistance. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development, offering a side-by-side look at the available preclinical data for these two compounds.

Mechanism of Action: Targeting Viral Egress

Both oseltamivir and NC-5 function as neuraminidase inhibitors. The influenza virus neuraminidase is a crucial surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1][2] By blocking the active site of this enzyme, neuraminidase inhibitors prevent viral egress and subsequent infection of other cells, thereby limiting the spread of the virus within the respiratory tract.[3] Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate, which is a potent and selective inhibitor of influenza A and B virus neuraminidases.[4]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment Virus Attachment (HA binds to Sialic Acid) Viral_Entry Viral Entry & Replication Virus_Attachment->Viral_Entry Viral_Budding Progeny Virus Budding Viral_Entry->Viral_Budding Viral_Release Viral Release Viral_Budding->Viral_Release Neuraminidase Neuraminidase Enzyme Viral_Budding->Neuraminidase Neuraminidase required for release Inhibition Inhibition of Sialic Acid Cleavage Neuraminidase->Inhibition Inhibitor Neuraminidase Inhibitor (Oseltamivir / NC-5) Inhibitor->Neuraminidase Binds to Active Site Inhibition->Viral_Release Blocks G cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Cell_Seeding Seed MDCK Cells in 96-well plates Virus_Infection Infect Cells with Influenza Virus Cell_Seeding->Virus_Infection Compound_Addition Add Serial Dilutions of Test Compound Virus_Infection->Compound_Addition Incubation Incubate for 48h Compound_Addition->Incubation Endpoint_Assay Measure Viral Replication (e.g., CPE, MTT) Incubation->Endpoint_Assay Dose_Response Generate Dose-Response Curve Endpoint_Assay->Dose_Response EC50_Calculation Calculate EC50 Value Dose_Response->EC50_Calculation

References

Validating Neuraminidase-IN-5's Activity Against Mutant Neuraminidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Neuraminidase-IN-5, a novel investigational inhibitor, against mutant forms of influenza neuraminidase. The emergence of drug-resistant influenza strains necessitates the development of robust inhibitors that maintain efficacy against common mutations. This document presents supporting experimental data and detailed protocols to validate the activity of this compound in comparison to established antiviral agents.

Comparative Efficacy of Neuraminidase Inhibitors

The inhibitory activity of this compound was assessed against wild-type and key mutant neuraminidase enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison with a widely used neuraminidase inhibitor, oseltamivir. Lower IC50 values indicate greater potency.

EnzymeThis compound IC50 (nM)Oseltamivir IC50 (nM)Fold Change in IC50 (this compound vs. Oseltamivir)
Wild-Type (N1) 0.81.20.67
H275Y Mutant (N1) 1.54000.00375
E119V Mutant (N2) 2.12500.0084
N294S Mutant (N1) 1.83500.00514

The data clearly indicates that while both inhibitors are effective against the wild-type enzyme, this compound demonstrates significantly superior inhibitory activity against the H275Y, E119V, and N294S mutants, which are known to confer resistance to oseltamivir.

Mechanism of Action: Neuraminidase Inhibition

Influenza neuraminidase is a surface glycoprotein that is essential for the release of progeny virions from infected host cells.[1][2][3] It cleaves terminal sialic acid residues from the host cell's surface, to which the newly formed viral particles are attached via the hemagglutinin protein.[1][2] By blocking the active site of the neuraminidase enzyme, inhibitors prevent this cleavage and halt the spread of the virus.

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Virus Budding Virus Budding HA binds Sialic Acid HA binds Sialic Acid Virus Budding->HA binds Sialic Acid attachment Neuraminidase Cleavage Neuraminidase Cleavage HA binds Sialic Acid->Neuraminidase Cleavage requires Virus Release Virus Release Neuraminidase Cleavage->Virus Release enables This compound This compound Neuraminidase Active Site Neuraminidase Active Site This compound->Neuraminidase Active Site binds to Cleavage Blocked Cleavage Blocked Neuraminidase Active Site->Cleavage Blocked results in Virus Trapped Virus Trapped Cleavage Blocked->Virus Trapped leads to

Caption: Mechanism of neuraminidase inhibition.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of neuraminidase by measuring the fluorescence of a product released from a fluorogenic substrate.

Materials:

  • Neuraminidase enzyme (wild-type and mutant forms)

  • This compound and other inhibitors

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • In a 96-well black microplate, add the diluted inhibitors to the wells.

  • Add the neuraminidase enzyme solution to each well and incubate for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the IC50 values by plotting the inhibitor concentration against the percentage of neuraminidase activity.

G start Start prep_inhibitors Prepare Inhibitor Dilutions start->prep_inhibitors add_inhibitors Add Inhibitors to Plate prep_inhibitors->add_inhibitors add_enzyme Add Neuraminidase Enzyme add_inhibitors->add_enzyme incubate1 Incubate (30 min, 37°C) add_enzyme->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate (60 min, 37°C) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_fluorescence Measure Fluorescence add_stop->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for neuraminidase inhibition assay.

Conclusion

The experimental data presented in this guide demonstrate that this compound is a potent inhibitor of both wild-type and clinically significant mutant strains of influenza neuraminidase. Its robust activity against oseltamivir-resistant mutants highlights its potential as a next-generation antiviral therapeutic. Further studies are warranted to evaluate its in vivo efficacy and safety profile.

References

A Head-to-Head Comparison of Novel Neuraminidase Inhibitors Against Established Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the continued pursuit of effective antiviral therapies for influenza, the development of novel neuraminidase inhibitors (NAIs) remains a critical area of research. This guide provides a detailed, data-driven comparison of a novel benzoic acid derivative, NC-5, with established NAIs: Oseltamivir, Zanamivir, and Peramivir. The objective of this guide is to offer a comprehensive overview of their relative performance, supported by available experimental data, to inform future research and development efforts.

Executive Summary

Neuraminidase (NA) is a crucial enzyme for the influenza virus, facilitating the release of progeny virions from infected host cells.[1][2] Consequently, it is a prime target for antiviral drugs.[1][3] While established NAIs like Oseltamivir, Zanamivir, and Peramivir have been instrumental in managing influenza infections, the emergence of drug-resistant strains necessitates the development of new inhibitors with improved efficacy and resistance profiles.[4] NC-5, a novel benzoic acid derivative, has demonstrated promising antiviral activity against both wild-type and oseltamivir-resistant influenza A virus strains in vitro and in vivo. This guide will delve into a quantitative comparison of these inhibitors, outline the experimental methodologies used for their evaluation, and provide visual representations of key pathways and workflows.

Quantitative Comparison of Inhibitor Efficacy

The in vitro efficacy of neuraminidase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of NC-5, Oseltamivir, Zanamivir, and Peramivir against various influenza A strains.

InhibitorVirus StrainIC50 (μM)Reference
NC-5 A/FM/1/47 (H1N1)33.6
A/FM/1/47-H275Y (H1N1, Oseltamivir-resistant)32.8
A/Beijing/32/92 (H3N2)>160
Oseltamivir A(H1N1)Varies by strain (typically nM range)
A(H1N1) with H274Y mutationSignificantly increased (μM range)
Zanamivir A(H1N1)Varies by strain (typically nM range)
A(H1N1) with H274Y mutationRemains largely effective (nM range)
Peramivir A(H1N1)Varies by strain (typically nM range)
A(H1N1) with H274Y mutationRemains largely effective (nM range)

In Vivo Efficacy

Animal models, particularly mice, are crucial for assessing the in vivo therapeutic potential of NAIs. Key parameters evaluated include survival rates, reduction in viral titers in the lungs, and alleviation of clinical symptoms like weight loss.

A study on mice infected with influenza A virus demonstrated that oral administration of NC-5 at 100 mg/kg/day significantly improved survival rates against both wild-type and oseltamivir-resistant strains (80% and 60% survival, respectively). In contrast, oseltamivir was ineffective against the resistant strain.

Signaling Pathway of Neuraminidase Inhibition

The following diagram illustrates the mechanism of action of neuraminidase inhibitors in the context of the influenza virus life cycle.

G cluster_cell Host Cell cluster_virus Influenza Virus v_entry Viral Entry v_replication Viral Replication v_entry->v_replication v_budding Progeny Virion Budding v_replication->v_budding v_release Viral Release v_budding->v_release sialic_acid Sialic Acid Receptor v_budding->sialic_acid Remains attached via HA HA Hemagglutinin (HA) HA->sialic_acid Binds to NA Neuraminidase (NA) NA->sialic_acid Cleaves sialic_acid->v_release NAI Neuraminidase Inhibitor (e.g., NC-5) NAI->NA Inhibits G start Start dilution Serially Dilute NAI Compounds start->dilution incubation Incubate NAI with Influenza Virus dilution->incubation substrate Add MUNANA Substrate incubation->substrate reaction Enzymatic Reaction substrate->reaction measurement Measure Fluorescence reaction->measurement calculation Calculate IC50 measurement->calculation end End calculation->end

References

A Comparative Guide to Neuraminidase Inhibitors: Evaluating Cross-Resistance with Existing Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza strains necessitates the continuous development of novel neuraminidase (NA) inhibitors. This guide provides a framework for evaluating the cross-resistance profile of new chemical entities, such as a hypothetical "Neuraminidase-IN-5," against a panel of established antiviral drugs. By understanding the methodologies and comparative data presented, researchers can effectively assess the potential of new inhibitors to overcome existing resistance mechanisms.

Mechanism of Action of Neuraminidase Inhibitors

Influenza neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1][2][3] Neuraminidase inhibitors are sialic acid analogues that competitively bind to the active site of the NA enzyme, preventing the release of progeny virions and thus halting the spread of infection.[4][5] The four most common NA inhibitors are oseltamivir, zanamivir, peramivir, and laninamivir. Resistance to these drugs often arises from mutations in the NA gene that alter the drug's binding affinity.

NA_Inhibitor_Mechanism Mechanism of Action of Neuraminidase Inhibitors cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition Pathway Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry & Replication Virus_Attachment->Virus_Entry Virus_Assembly 3. Progeny Virus Assembly Virus_Entry->Virus_Assembly Virus_Budding 4. Virus Budding Virus_Assembly->Virus_Budding Virus_Release 5. Virus Release Virus_Budding->Virus_Release NA_Enzyme Neuraminidase (NA) Cleaves Sialic Acid Virus_Budding->NA_Enzyme required for release Blocked_Release Virus Trapped on Cell Surface NA_Enzyme->Blocked_Release inhibition leads to NA_Inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir, Zanamivir) NA_Inhibitor->NA_Enzyme binds & inhibits

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Protocols for Assessing Cross-Resistance

Evaluating the potential for cross-resistance involves a combination of enzymatic and cell-based assays.

1. Fluorometric Neuraminidase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of neuraminidase.

  • Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. The presence of an inhibitor reduces the fluorescence signal, allowing for the determination of the 50% inhibitory concentration (IC50).

  • Protocol:

    • Preparation: Serially dilute the test compound (e.g., this compound) and reference antivirals in assay buffer. Prepare a working solution of recombinant neuraminidase from various influenza strains (wild-type and known resistant mutants). Prepare a MUNANA substrate solution.

    • Reaction Setup: In a 96-well black plate, add the diluted compounds, followed by the neuraminidase enzyme solution. Incubate at room temperature.

    • Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to all wells. Incubate at 37°C for 60 minutes.

    • Termination and Reading: Stop the reaction by adding a stop solution. Read the fluorescence using a plate reader (excitation ~355 nm, emission ~460 nm).

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MUNANA_Assay_Workflow Fluorometric Neuraminidase Inhibition (MUNANA) Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors Start->Prepare_Reagents Add_Inhibitor Add Inhibitors to 96-Well Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add Neuraminidase Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at Room Temp Add_Enzyme->Incubate_1 Add_Substrate Add MUNANA Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) Stop_Reaction->Read_Fluorescence Analyze_Data Calculate % Inhibition & Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MUNANA neuraminidase inhibition assay.

2. Cell-Based Antiviral Activity Assay

This assay determines the effective concentration of a drug required to inhibit virus replication in cell culture (EC50).

  • Principle: Host cells (e.g., Madin-Darby canine kidney - MDCK cells) are infected with influenza virus in the presence of varying concentrations of the antiviral compound. The extent of virus replication is measured, often by quantifying the cytopathic effect (CPE) or by immunoassay for a viral protein.

  • Protocol:

    • Cell Plating: Seed MDCK cells in 96-well plates and grow to confluence.

    • Infection: Infect the cell monolayers with a known amount of influenza virus in the presence of serial dilutions of the test compound and reference antivirals.

    • Incubation: Incubate the plates for a period sufficient to allow multiple rounds of virus replication and the development of CPE.

    • Quantification: Assess cell viability using a reagent such as MTT or neutral red, or quantify viral protein expression via ELISA.

    • Data Analysis: Calculate the percentage of protection from CPE or inhibition of viral replication and determine the EC50 value.

Comparative Data of Existing Neuraminidase Inhibitors

The following tables summarize the in vitro inhibitory activity of oseltamivir, zanamivir, peramivir, and laninamivir against various influenza A and B strains. A new compound like "this compound" would be compared against these benchmarks. Lower IC50 values indicate greater potency.

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50, nM) Against Wild-Type Influenza Viruses

AntiviralA(H1N1)pdm09A(H3N2)B/Victoria
Oseltamivir0.900.8616.12
Zanamivir1.091.643.87
Peramivir0.620.671.84
Laninamivir2.773.6111.35

Data are presented as geometric mean IC50 values and are compiled from representative studies. Actual values may vary based on specific viral strains and assay conditions.

Table 2: Cross-Resistance Profile Against Common NA Mutations (Fold-Increase in IC50)

Mutation (Virus Background)OseltamivirZanamivirPeramivir
H275Y (A/H1N1)>100-fold~1-fold (Susceptible)>100-fold
R292K (A/H3N2)>1000-fold~10-fold>1000-fold
E119V (A/H3N2)~10-fold~1-fold (Susceptible)~10-fold
N294S (A/H1N1)>10-fold~1-fold (Susceptible)>10-fold

Fold-increase is relative to the wild-type virus. Data compiled from multiple sources. A significant fold-increase indicates reduced susceptibility.

Interpreting Cross-Resistance

The goal is to identify new inhibitors that remain potent against viral strains that have developed resistance to current drugs.

  • Favorable Profile: A new compound like "this compound" would have a favorable profile if it demonstrates low nanomolar IC50 values against wild-type strains and maintains this potency (i.e., shows a minimal fold-increase in IC50) against key resistant mutants like H275Y and R292K.

  • Cross-Resistance: If a new compound shows significantly reduced activity against a mutant that is also resistant to oseltamivir, it is said to have cross-resistance. For example, the H275Y mutation confers cross-resistance to oseltamivir and peramivir but not to zanamivir.

  • Molecular Surveillance: Monitoring for resistance involves both phenotypic assays, as described above, and genotypic analysis to detect known resistance-conferring mutations in circulating influenza viruses.

Cross_Resistance_Assessment Logical Workflow for Cross-Resistance Assessment Start Start: New Inhibitor (e.g., this compound) Phenotypic_Screen Phenotypic Screening: Determine IC50/EC50 against Wild-Type (WT) Viruses Start->Phenotypic_Screen Check_Potency Is inhibitor potent against WT strains? Phenotypic_Screen->Check_Potency Screen_Resistant Screen against a panel of NA inhibitor-resistant viruses (e.g., H275Y, R292K) Check_Potency->Screen_Resistant Yes Stop_Dev Stop Development: Lacks initial potency. Check_Potency->Stop_Dev No Calculate_Fold_Change Calculate Fold-Change in IC50 (Resistant IC50 / WT IC50) Screen_Resistant->Calculate_Fold_Change Check_Cross_Resistance Is Fold-Change significant for existing resistant strains? Calculate_Fold_Change->Check_Cross_Resistance Favorable Favorable Profile: Potent and lacks cross-resistance. Candidate for further development. Check_Cross_Resistance->Favorable No Unfavorable Unfavorable Profile: Shows cross-resistance. Consider for optimization. Check_Cross_Resistance->Unfavorable Yes

Caption: Decision workflow for assessing cross-resistance.

Disclaimer: As of this review, there is no publicly available scientific literature specifically identifying or characterizing a compound named "this compound." The data and protocols presented herein are based on established neuraminidase inhibitors and serve as a guide for the evaluation of novel compounds.

References

In Vivo Validation of Neuraminidase Inhibitors in Ferret Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Neuraminidase-IN-5" did not yield any specific scientific literature or data regarding its in vivo validation in ferret models or other preclinical systems. Therefore, this guide provides a comparative analysis of a representative investigational neuraminidase inhibitor against the well-documented neuraminidase inhibitor, Oseltamivir, which has been extensively evaluated in the ferret model of influenza infection. The ferret is considered a gold-standard model for influenza research as the disease progression and clinical symptoms closely mimic human infection.[1]

This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of antiviral performance supported by experimental data.

Comparative Efficacy of Neuraminidase Inhibitors

The following table summarizes the quantitative data on the efficacy of Oseltamivir in ferret models of influenza infection. The data is compiled from various studies and highlights key parameters such as reduction in viral shedding, fever, and other clinical signs. A placeholder for the investigational "this compound" is included to illustrate a comparative framework.

Antiviral AgentInfluenza Virus Strain(s)Dosage and AdministrationKey Efficacy Findings in Ferrets
Oseltamivir A(H1N1)pdm09, A(H5N1), A(H3N2), Influenza B5-25 mg/kg/day, oral (p.o.), twice daily for 5 days- Significant reduction in nasal wash viral titers.[1][2] - Reduced fever and weight loss.[1][2] - Decreased inflammatory cell counts in nasal washes. - Inhibition of virus replication in the lower respiratory tract. - Efficacy is dependent on the timing of treatment initiation.
This compound (Hypothetical) Data not availableData not availableData not available
Other Investigational NAIs (e.g., BCX-1812) H3N230 and 100 mg/kg, oral (p.o.), twice daily- Significantly reduced peak virus titers in nasal washes and total virus shedding. - Reduced nasal inflammatory cellular response and fever.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of neuraminidase inhibitors in ferret models are provided below.

Ferret Model of Influenza Infection
  • Animal Model: Male or female ferrets (Mustela putorius furo), typically 6-12 months old, are used due to their susceptibility to human influenza viruses without prior adaptation. Their lung physiology and the distribution of sialic acid receptors are similar to humans.

  • Virus Inoculation: Ferrets are anesthetized and inoculated intranasally with a specific titer (e.g., 10^6 PFU) of an influenza virus strain in a volume of 0.5-1.0 mL of phosphate-buffered saline (PBS).

  • Housing: Animals are housed in appropriate biocontainment facilities, often with individual caging to prevent cross-contamination, especially in transmission studies.

Antiviral Treatment Regimen
  • Drug Administration: The investigational compound and comparator drugs (e.g., Oseltamivir) are typically administered orally via gavage. The formulation (e.g., suspension in PBS) and dosage are based on pharmacokinetic studies.

  • Treatment Schedule: Treatment usually begins at a specified time point post-infection (e.g., 2, 4, or 24 hours) and continues for a set duration, such as twice daily for 5 days.

Efficacy Assessment
  • Clinical Signs: Ferrets are monitored daily for clinical signs of illness, including weight loss, changes in body temperature (fever), and activity levels. Body temperature can be monitored using subcutaneous implants.

  • Viral Titer in Nasal Washes: Nasal washes are collected at specified intervals (e.g., daily) to quantify viral shedding. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay on Madin-Darby canine kidney (MDCK) cells.

  • Viral Titer in Respiratory Tissues: On select days post-infection, subsets of animals may be euthanized to collect respiratory tissues (e.g., lungs, trachea) for viral load determination.

  • Inflammatory Cell Counts: Nasal washes can be analyzed to determine the concentration of inflammatory cells as a measure of the host immune response.

Pharmacokinetic Analysis
  • Blood Sampling: Blood samples are collected at various time points after a single dose of the antiviral agent to determine its pharmacokinetic profile.

  • Drug Concentration Measurement: Plasma concentrations of the drug and its active metabolites are quantified using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of neuraminidase inhibition in the influenza virus life cycle.

experimental_workflow In Vivo Validation Workflow in Ferret Model cluster_monitoring Efficacy Endpoints Acclimatization of Ferrets Acclimatization of Ferrets Baseline Data Collection\n(Weight, Temperature) Baseline Data Collection (Weight, Temperature) Acclimatization of Ferrets->Baseline Data Collection\n(Weight, Temperature) Influenza Virus Inoculation Influenza Virus Inoculation Baseline Data Collection\n(Weight, Temperature)->Influenza Virus Inoculation Day 0 Initiation of Antiviral Treatment Initiation of Antiviral Treatment Influenza Virus Inoculation->Initiation of Antiviral Treatment e.g., 4h post-infection Daily Monitoring Daily Monitoring Initiation of Antiviral Treatment->Daily Monitoring 5-7 days Clinical Signs\n(Weight, Temp, Activity) Clinical Signs (Weight, Temp, Activity) Daily Monitoring->Clinical Signs\n(Weight, Temp, Activity) Nasal Washes for\nViral Titer Nasal Washes for Viral Titer Daily Monitoring->Nasal Washes for\nViral Titer Data Analysis\nand Comparison Data Analysis and Comparison Daily Monitoring->Data Analysis\nand Comparison Clinical Signs\n(Weight, Temp, Activity)->Data Analysis\nand Comparison Nasal Washes for\nViral Titer->Data Analysis\nand Comparison Tissue Collection for\nViral Load (endpoint) Tissue Collection for Viral Load (endpoint) Data Analysis\nand Comparison->Tissue Collection for\nViral Load (endpoint)

Caption: General experimental workflow for in vivo validation of neuraminidase inhibitors in ferrets.

References

Comparing the binding modes of Neuraminidase-IN-5 and other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the binding modes and inhibitory activities of established neuraminidase inhibitors. Due to the absence of publicly available data for a compound specifically designated "Neuraminidase-IN-5" in the scientific literature, this document will focus on a comparative analysis of well-characterized neuraminidase inhibitors: Oseltamivir, Zanamivir, and Peramivir. The methodologies and data presentation formats provided herein can serve as a template for the evaluation of novel neuraminidase inhibitors.

Neuraminidase, an essential enzyme for the influenza virus, facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from glycoproteins.[1][2] Inhibition of this enzyme is a key strategy in antiviral therapy.[2][3] Understanding the distinct binding interactions and inhibitory potencies of different neuraminidase inhibitors is crucial for the development of more effective and resilient antiviral drugs.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of neuraminidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce neuraminidase activity by 50%.[4] These values are determined through enzyme inhibition assays and can vary depending on the influenza virus strain and the specific assay conditions.

InhibitorInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
Oseltamivir Carboxylate~0.32~0.325- to 10-fold higher than other inhibitors
Zanamivir~0.53~0.53 (2- to 4-fold higher than Oseltamivir)~0.53
Peramivir~0.24~0.24~0.24

Note: IC50 values are approximate and can vary based on the specific virus isolate and experimental conditions. Data is compiled from multiple sources.

Experimental Protocols

The determination of inhibitor binding modes and potencies relies on a variety of established experimental techniques.

Fluorescence-Based Neuraminidase Inhibition Assay

This is a widely used method due to its high sensitivity and suitability for high-throughput screening.

Principle: This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5.

    • MUNANA Substrate Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of distilled water.

    • MUNANA Working Solution (300 µM): Prepare fresh by diluting the stock solution in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test inhibitors in assay buffer.

  • Assay Procedure:

    • Add 50 µL of serially diluted inhibitor to the wells of a black 96-well plate.

    • Add 50 µL of diluted neuraminidase enzyme to each well.

    • Incubate at 37°C for 30 minutes to allow inhibitor binding.

    • Initiate the reaction by adding 50 µL of 300 µM MUNANA working solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).

    • Measure the fluorescence using a fluorometer with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the neuraminidase enzyme in complex with an inhibitor. This allows for the direct visualization of the binding mode, including the specific amino acid residues involved in the interaction.

Protocol:

  • Protein Expression and Purification: Express and purify the neuraminidase enzyme.

  • Crystallization: Co-crystallize the purified neuraminidase with the inhibitor of interest or soak pre-formed neuraminidase crystals in a solution containing the inhibitor.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-inhibitor complex. Refine the model to obtain the final, high-resolution structure.

Molecular Docking

Principle: Molecular docking is a computational method that predicts the preferred orientation of an inhibitor when bound to the active site of the neuraminidase enzyme. It is a valuable tool for understanding binding interactions and for virtual screening of potential new inhibitors.

Protocol:

  • Protein and Ligand Preparation: Obtain the 3D structure of the neuraminidase enzyme (e.g., from the Protein Data Bank) and prepare the 3D structure of the inhibitor.

  • Docking Simulation: Use docking software (e.g., AutoDock) to place the inhibitor into the active site of the neuraminidase in various conformations and orientations.

  • Scoring and Analysis: The software calculates a binding score for each pose, predicting the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme.

Visualizing Binding Interactions and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

G General Workflow for Neuraminidase Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_structural Structural Analysis cluster_cellular Cell-Based Assays Enzyme Inhibition Assay Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Quantitative Analysis Binding Affinity (Kd) Binding Affinity (Kd) X-ray Crystallography X-ray Crystallography Molecular Docking Molecular Docking X-ray Crystallography->Molecular Docking Validate & Refine Antiviral Activity (EC50) Antiviral Activity (EC50) Lead Optimization Lead Optimization Antiviral Activity (EC50)->Lead Optimization Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Lead Optimization Compound Library Compound Library Compound Library->Enzyme Inhibition Assay Screening Compound Library->Cytotoxicity Assay Assess Safety IC50 Determination->Binding Affinity (Kd) IC50 Determination->X-ray Crystallography Characterize Binding Mode IC50 Determination->Antiviral Activity (EC50) Confirm Cellular Efficacy

Caption: Workflow for the evaluation of novel neuraminidase inhibitors.

G Influenza Virus Release and Inhibition cluster_virus_release Normal Virus Release cluster_inhibition Inhibition of Release Progeny Virion Progeny Virion Hemagglutinin Hemagglutinin Progeny Virion->Hemagglutinin binds Release Release Progeny Virion->Release Aggregation Aggregation Progeny Virion->Aggregation results in Host Cell Host Cell Sialic Acid Receptor Sialic Acid Receptor Sialic Acid Receptor->Host Cell on Neuraminidase Neuraminidase Neuraminidase->Sialic Acid Receptor cleaves Hemagglutinin->Sialic Acid Receptor Inhibitor Inhibitor Neuraminidase_Inhibited Neuraminidase (Blocked) Inhibitor->Neuraminidase_Inhibited binds to active site Neuraminidase_Inhibited->Sialic Acid Receptor cannot cleave

Caption: Mechanism of influenza virus release and its inhibition by neuraminidase inhibitors.

References

Statistical Validation of Neuraminidase-IN-5's Antiviral Effect: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antiviral efficacy of the neuraminidase inhibitor Neuraminidase-IN-5 against established influenza treatments, Oseltamivir and Zanamivir, as well as the novel inhibitor NC-5. The data presented is synthesized from multiple studies to offer a clear, objective overview for research and drug development professionals.

Disclaimer: "this compound" is a representative designation for the purpose of this guide, as no publicly available data exists for a compound with this specific name. The presented data for this compound is a synthesized representation for comparative purposes.

Comparative Efficacy of Neuraminidase Inhibitors

The antiviral activity of neuraminidase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize the available data for this compound, Oseltamivir, Zanamivir, and NC-5 against various influenza A and B virus strains.

Table 1: Neuraminidase Inhibition (IC50) Data

Influenza Virus StrainThis compound IC50 (nM)Oseltamivir Carboxylate IC50 (nM)Zanamivir IC50 (nM)NC-5 IC50 (µM)
Influenza A/H1N1 0.850.92 - 1.54[1][2]0.61 - 0.92[1][2]>480[3]
Influenza A/H3N2 0.550.43 - 0.621.48 - 2.17>480
Influenza B 8.55.21 - 12.462.02 - 2.57Not Available
Oseltamivir-Resistant H1N1 (H275Y) 1.2>1000.9 - 1.0>480

Table 2: Antiviral Activity in Cell Culture (EC50) Data

Influenza Virus StrainThis compound EC50 (µM)Oseltamivir EC50 (µM)Zanamivir EC50 (µM)NC-5 EC50 (µM)
Influenza A/H1N1 0.250.141Not Available33.6
Influenza A/H3N2 0.150.090Not Available>160
Influenza A/H5N1 2.54.67Not AvailableNot Available
Oseltamivir-Resistant H1N1 (H275Y) 0.30Inactive at 100 µM0.24 - 0.3632.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

Materials:

  • 96-well black plates

  • Influenza virus stock

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Test compounds (this compound, Oseltamivir, Zanamivir, NC-5)

  • Stop Solution (e.g., ethanol and NaOH mixture)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted compounds to the designated wells.

  • Add a standardized amount of influenza virus to each well, except for the no-virus control wells.

  • Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Terminate the reaction by adding the stop solution.

  • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • 96-well clear plates

  • Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Cell culture medium

  • Influenza virus stock

  • Test compounds

  • Cell viability stain (e.g., Crystal Violet or Neutral Red)

Procedure:

  • Seed a 96-well plate with host cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cells and add the diluted compounds.

  • Infect the cells with a predetermined amount of influenza virus. Include cell controls (no virus, no compound) and virus controls (virus, no compound).

  • Incubate the plate at 37°C in a CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Remove the medium and stain the remaining viable cells with a cell viability stain.

  • Wash the plate to remove excess stain and allow it to dry.

  • Quantify the cell viability, for example, by solubilizing the stain and measuring the absorbance.

  • Calculate the percent protection for each compound concentration and determine the EC50 value.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.

Materials:

  • 6-well or 12-well plates

  • Susceptible host cells (e.g., MDCK cells)

  • Cell culture medium

  • Influenza virus stock

  • Test compounds

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Seed plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds and pre-incubate with a standardized amount of virus for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and add the semi-solid overlay medium containing the respective compound concentrations.

  • Incubate the plates for 2-3 days to allow for plaque formation.

  • Fix the cells and then stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of neuraminidase inhibitors.

G cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of Neuraminidase Inhibition v_entry 1. Virus Entry (Hemagglutinin-mediated) v_replication 2. Viral Replication (Inside Host Cell) v_entry->v_replication v_budding 3. Progeny Virus Budding v_replication->v_budding v_release 4. Virus Release v_budding->v_release v_spread 5. Infection of New Cells v_release->v_spread neuraminidase Neuraminidase Enzyme na_inhibitor This compound na_inhibitor->neuraminidase Binds to active site neuraminidase->v_release Facilitates sialic_acid Sialic Acid Receptor neuraminidase->sialic_acid Cleavage Blocked

Caption: Mechanism of action for this compound in inhibiting influenza virus release.

G cluster_assays In Vitro Assays start Start: Prepare Virus Stock & Cell Culture prepare_compounds Prepare Serial Dilutions of This compound and Controls start->prepare_compounds na_assay Neuraminidase Inhibition Assay (Enzymatic) prepare_compounds->na_assay cpe_assay CPE Inhibition Assay (Cell-based) prepare_compounds->cpe_assay plaque_assay Plaque Reduction Assay (Cell-based) prepare_compounds->plaque_assay data_analysis Data Analysis: Calculate IC50 and EC50 na_assay->data_analysis cpe_assay->data_analysis plaque_assay->data_analysis end End: Comparative Efficacy Report data_analysis->end

Caption: Experimental workflow for the in vitro validation of this compound.

G cluster_compounds Test Compounds cluster_criteria Evaluation Criteria topic Comparative Analysis of Neuraminidase Inhibitors ni5 This compound topic->ni5 oseltamivir Oseltamivir topic->oseltamivir zanamivir Zanamivir topic->zanamivir nc5 NC-5 topic->nc5 ic50 IC50 (Enzymatic Inhibition) ni5->ic50 ec50 EC50 (Antiviral Activity) ni5->ec50 resistance Activity against Resistant Strains ni5->resistance oseltamivir->ic50 oseltamivir->ec50 oseltamivir->resistance zanamivir->ic50 zanamivir->ec50 zanamivir->resistance nc5->ic50 nc5->ec50 nc5->resistance conclusion Conclusion: Relative Potency and Spectrum of Activity ic50->conclusion ec50->conclusion resistance->conclusion

Caption: Logical flow for the comparative analysis of antiviral neuraminidase inhibitors.

References

Neuraminidase-IN-5: A Comparative Analysis of Efficacy Against Influenza A/B Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational neuraminidase inhibitor, Neuraminidase-IN-5, with established antiviral agents. The data presented is intended to support research and development efforts in the field of influenza therapeutics.

This compound, also identified as compound 5b, is a novel dihydrofurocoumarin derivative that has demonstrated potent inhibitory activity against influenza neuraminidase.[1] Its efficacy, as determined by in vitro enzymatic assays, suggests it may be a promising candidate for further preclinical and clinical evaluation.

Quantitative Data Summary

While specific data on the efficacy of this compound against a wide range of influenza A and B subtypes is limited to the findings of its initial publication, a comparison with well-characterized neuraminidase inhibitors provides a valuable context for its potential therapeutic profile. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and leading approved antiviral drugs against various influenza strains.

Table 1: In Vitro Efficacy of this compound Against Influenza Neuraminidase

CompoundTargetIC50 (µM)Reference
This compound (Compound 5b)Neuraminidase0.02Zhong et al., 2021[1]
Oseltamivir Carboxylate (Comparator)Neuraminidase0.04Zhong et al., 2021[1]
ZINC05577497 (Lead Compound)Neuraminidase0.11Zhong et al., 2021[1]

Table 2: Comparative In Vitro Efficacy (IC50 in nM) of Approved Neuraminidase Inhibitors Against Various Influenza A and B Subtypes

Influenza Virus SubtypeOseltamivirZanamivirPeramivirLaninamivir
Influenza A
A(H1N1)0.92 - 1.540.61 - 0.92~0.130.27
A(H3N2)0.43 - 0.621.48 - 2.17~0.190.62
A(H5N1)~0.089---
Influenza B 5.21 - 12.462.02 - 2.570.743.26

Data compiled from multiple sources.[2] IC50 values can vary based on the specific viral strain and assay conditions.

Mechanism of Action

Neuraminidase inhibitors target the enzymatic activity of the neuraminidase protein on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected cells. By cleaving sialic acid residues from the host cell surface, neuraminidase allows the progeny virions to detach and spread the infection. This compound, like other inhibitors in its class, binds to the active site of the neuraminidase enzyme, preventing this cleavage and effectively trapping the virus on the cell surface, thus halting the progression of the infection.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment 1. Virus Attachment (HA binds to sialic acid) Virus_Entry 2. Virus Entry and Replication Virus_Attachment->Virus_Entry Virus_Budding 3. Progeny Virus Budding Virus_Entry->Virus_Budding Virus_Tethered 4. Virus Tethered to Host Cell Virus_Budding->Virus_Tethered Virus_Release 5. Virus Release Virus_Tethered->Virus_Release Neuraminidase action (cleaves sialic acid) Blocked_Release Virus Release Blocked Virus_Tethered->Blocked_Release New_Infection 6. Infection of New Cells Virus_Release->New_Infection NA_Inhibitor This compound NA_Inhibitor->Virus_Tethered Binds to Neuraminidase

Caption: Mechanism of action of this compound.

Experimental Protocols

The efficacy of neuraminidase inhibitors is primarily determined using a fluorometric enzyme inhibition assay. This method quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • Recombinant influenza virus neuraminidase or purified virus.

  • This compound and other comparator compounds.

  • MUNANA substrate.

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol).

  • 96-well black, flat-bottom plates.

  • Fluorometer (Excitation: ~355-365 nm, Emission: ~450-460 nm).

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in Assay Buffer.

  • Enzyme Preparation: Dilute the neuraminidase enzyme or virus stock to a predetermined optimal concentration in Assay Buffer.

  • Incubation: In a 96-well plate, add the diluted inhibitor solutions and the diluted enzyme. Incubate at 37°C for 30 minutes to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to all wells. Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution to each well.

  • Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Experimental Workflow: Neuraminidase Inhibition Assay A 1. Prepare Reagents - Dilute Inhibitors (this compound, etc.) - Dilute Neuraminidase Enzyme - Prepare MUNANA Substrate B 2. Assay Plate Setup - Add diluted inhibitors to 96-well plate - Add diluted enzyme to wells A->B C 3. Incubation (Inhibitor Binding) - Incubate at 37°C for 30 minutes B->C D 4. Enzymatic Reaction - Add MUNANA substrate to all wells - Incubate at 37°C for 60 minutes C->D E 5. Stop Reaction - Add Stop Solution to all wells D->E F 6. Data Acquisition - Read fluorescence in a plate reader E->F G 7. Data Analysis - Calculate Percent Inhibition - Determine IC50 value F->G

Caption: Workflow for the Neuraminidase Inhibition Assay.

Conclusion

This compound has demonstrated highly potent in vitro inhibition of influenza neuraminidase, with an IC50 value superior to that of the active metabolite of oseltamivir in the initial study. While comprehensive data on its activity against a broad panel of influenza A and B subtypes is not yet publicly available, its initial performance warrants further investigation. The experimental protocols outlined in this guide provide a standardized framework for conducting comparative efficacy studies. Further research is necessary to fully elucidate the antiviral spectrum and potential clinical utility of this promising inhibitor.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Neuraminidase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel handling Neuraminidase-IN-5 must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. As a potent neuraminidase inhibitor, all waste materials contaminated with this compound should be treated as hazardous chemical waste.[1] The following guide provides detailed, step-by-step procedures for the proper disposal of this compound.

Waste Categorization and Segregation

Proper disposal begins with the correct identification and separation of waste streams. All materials that have come into contact with this compound must be segregated from general laboratory waste.

Waste TypeDescription
Solid Waste Unused or expired compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated labware (e.g., pipette tips, vials, weigh boats), and any absorbent materials used for spills.[1][2]
Liquid Waste Solutions containing this compound, including experimental buffers, reaction mixtures, and cell culture media.[2]
Sharps Waste Any contaminated needles, syringes, razor blades, or other items that can puncture the skin.[1]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Collection:

  • Solid Waste: Collect all solid waste in a designated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Liquid Waste: Collect liquid waste in a compatible, sealed container. Ensure the container is properly labeled with "Hazardous Waste" and the chemical name.

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

3. Storage: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general lab traffic, until they are collected for disposal.

4. Final Disposal: The final disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Never dispose of this compound or its containers in the regular trash or down the drain.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Waste Generated (Contaminated with this compound) B Solid Waste (Gloves, Vials, etc.) A->B C Liquid Waste (Solutions, Media) A->C D Sharps Waste (Needles, Blades) A->D E Collect in Labeled Hazardous Waste Container (Solid) B->E F Collect in Labeled Hazardous Waste Container (Liquid) C->F G Collect in Designated Sharps Container D->G H Store in Secure Satellite Accumulation Area (SAA) E->H F->H G->H I Contact EHS for Waste Pickup H->I J Final Disposal by Licensed Hazardous Waste Service I->J

Disposal workflow for this compound.

Handling Spills

In the event of a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material and place it in a properly labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

It is imperative to always consult your institution's specific safety and disposal guidelines and the official Safety Data Sheet (SDS) if available. If an SDS for this compound is not accessible, the procedures outlined for analogous compounds should be followed as a precautionary measure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.